molecular formula C11H11N B1604939 2,5-Dimethylquinoline CAS No. 26190-82-9

2,5-Dimethylquinoline

Cat. No.: B1604939
CAS No.: 26190-82-9
M. Wt: 157.21 g/mol
InChI Key: HQMYTNVPZHJGDX-UHFFFAOYSA-N
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Description

2,5-Dimethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-11-10(8)7-6-9(2)12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYTNVPZHJGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275088
Record name 2,5-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26190-82-9
Record name 2,5-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Doebner-von Miller Synthesis of 2,5-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,5-dimethylquinoline via the Doebner-von Miller (DvM) reaction represents a classic yet challenging application of acid-catalyzed condensation. While the introduction of the methyl group at the C2 position is straightforward using crotonaldehyde (or its precursors), the placement of the methyl group at the C5 position requires the use of m-toluidine (3-methylaniline).

The Core Challenge: This reaction is inherently regioselective toward the sterically less hindered C7 position, typically yielding a mixture dominated by 2,7-dimethylquinoline (>60%) with this compound as the minor isomer. This guide details the mechanistic pathways, the specific protocol to maximize yield, and the critical downstream processing required to isolate the 2,5-isomer from its regioisomer.

Part 1: Mechanistic Foundation[1]

The Doebner-von Miller synthesis is a variant of the Skraup reaction.[1][2][3][4] It involves the condensation of an aniline derivative with an


-unsaturated carbonyl compound (often generated in situ) in the presence of a mineral acid.[1]
The Reaction Pathway

For this compound, the reactants are 3-methylaniline (m-toluidine) and crotonaldehyde (typically generated from paraldehyde or acetaldehyde in HCl).

Mechanistic Debate: Modern isotopic labeling studies suggest a fragmentation-recombination mechanism rather than a simple concerted Michael addition. The pathway involves:

  • Conjugate Addition: The aniline nitrogen attacks the

    
    -carbon of the unsaturated system.
    
  • Cyclization: Electrophilic attack on the benzene ring.

  • Oxidative Aromatization: Conversion of the dihydroquinoline intermediate to the final quinoline, often using the Schiff base of the starting aniline as the hydrogen acceptor (transfer hydrogenation).

Visualization of the Pathway

The following diagram illustrates the critical bifurcation point where regioselectivity is determined.

DoebnerMillerMechanism Start m-Toluidine (3-Methylaniline) Inter1 Michael Adduct (β-amino ketone) Start->Inter1 + H+ Reagent Crotonaldehyde (from Paraldehyde/HCl) Reagent->Inter1 Branch Cyclization Event Inter1->Branch - H2O PathA Attack at C6 (Sterically Favored) Branch->PathA PathB Attack at C2 (Sterically Hindered) Branch->PathB ProdMajor 2,7-Dimethylquinoline (Major Product) PathA->ProdMajor Oxidation ProdMinor This compound (Target Product) PathB->ProdMinor Oxidation

Figure 1: Mechanistic bifurcation showing the steric competition between C6 and C2 cyclization sites on the m-toluidine ring.

Part 2: Critical Analysis of Regioselectivity

The "Ortho" Problem

When m-toluidine cyclizes, two ortho positions relative to the amine are available:

  • Position 6 (Para to methyl): This position is sterically open. Cyclization here results in the methyl group ending up at position 7 of the quinoline ring.

  • Position 2 (Ortho to methyl): This position is flanked by the amine and the methyl group. It is sterically crowded ("buttressing effect"). Cyclization here results in the methyl group at position 5 of the quinoline ring.

Expert Insight: Standard DvM conditions favor the 2,7-isomer by a ratio of roughly 3:1 to 4:1. To isolate the this compound, you cannot rely solely on the reaction kinetics; you must rely on thermodynamic separation (purification) or modified Lewis acid catalysis (e.g.,


) which can occasionally alter the transition state energies, though separation remains the primary route.

Part 3: Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
m-Toluidine 99% PuritySubstrate (Source of A-ring)
Paraldehyde Reagent GradePrecursor to Crotonaldehyde
Hydrochloric Acid Conc. (37%)Catalyst & Solvent
Zinc Chloride AnhydrousCo-catalyst & Purification Agent
Nitrobenzene OptionalOxidizing agent (modified Skraup)
Step-by-Step Synthesis

Note: This protocol utilizes the classic HCl/ZnCl2 method optimized for handling the exotherm.

Phase A: Reaction Setup
  • Equipment: 1L 3-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer (magnetic stirring is insufficient due to viscosity changes), and an ice-water bath.

  • Charge: Add m-toluidine (54 g, 0.5 mol) to the flask.

  • Acidification: Slowly add conc. HCl (100 mL) . Caution: Exothermic. Cool to 0-5°C.

Phase B: Controlled Addition (The Safety Critical Step)
  • Preparation: In the dropping funnel, mix paraldehyde (45 g) with a small amount of HCl or simply use pure crotonaldehyde (35 g) if available and stable.

  • Initiation: Heat the reaction mixture to 50°C to initiate the depolymerization of paraldehyde.

  • Addition: Add the aldehyde precursor dropwise over 60–90 minutes.

    • Expert Tip: The reaction is autocatalytic and violently exothermic. If the mixture boils too vigorously, stop addition and apply the ice bath immediately. Maintain internal temp between 95–100°C (reflux).

Phase C: Workup and Isomer Separation
  • Reflux: Once addition is complete, reflux for 3 hours to ensure cyclization and oxidation.

  • Steam Distillation: Steam distill the mixture to remove unreacted aniline and non-basic byproducts.

  • Basification: Make the residue alkaline with 20% NaOH (pH > 12). The crude quinoline oil will separate.

  • Extraction: Extract with diethyl ether or dichloromethane (

    
     mL). Dry over 
    
    
    
    and evaporate solvent.
Phase D: Zinc Chloride Separation (The 2,5-Isolation Key)

The crude oil contains both 2,5- and 2,7-isomers.

  • Dissolve the crude oil in 2N HCl .

  • Add a saturated solution of Zinc Chloride (

    
    ) .
    
  • Crystallization: The this compound-zinc chloride complex is typically less soluble and crystallizes out differently than the 2,7-isomer complex.

  • Filtration: Filter the precipitate. Recrystallize the complex from ethanol/water.

  • Liberation: Suspend the purified complex in water and treat with concentrated Ammonium Hydroxide (

    
    ) to liberate the free base.
    
  • Final Distillation: Extract and distill the free base.

    • Boiling Point: this compound bp: ~260°C (at atm).

Workflow Diagram

WorkupFlow Crude Crude Reaction Mixture (Acidic) Steam Steam Distillation Crude->Steam Remove Aniline Base Basify (NaOH) Steam->Base Extract Crude Isomer Mix (Oil) Base->Extract ZnCl2 Add ZnCl2 / HCl Extract->ZnCl2 Complexation Filter Fractional Crystallization ZnCl2->Filter Precipitate 2,5-Complex Liberate NH4OH Treatment Filter->Liberate De-complexation Final Pure this compound Liberate->Final Distillation

Figure 2: Purification workflow highlighting the Zinc Chloride complexation step required to separate the target 2,5-isomer from the major 2,7-isomer.

Part 4: Characterization & Validation

To ensure the isolated product is the 2,5-isomer and not the 2,7-isomer, Proton NMR is the definitive validation tool.

FeatureThis compound2,7-Dimethylquinoline
C5-Methyl Signal Absent (Substituted)Present (H5 doublet/multiplet)
C7-Proton Signal MultipletAbsent (Substituted)
Coupling Patterns H6, H7, H8 show AMX or ABC patternH5, H6, H8 show specific meta-coupling

Self-Validating Check: In the 2,5-isomer, the proton at C8 (adjacent to Nitrogen) usually appears as a doublet of doublets or broad doublet downfield. In the 2,7-isomer, the C8 proton is adjacent to the C7-methyl, altering its multiplicity and shift slightly.

References

  • The Doebner-Miller Reaction. Wikipedia. Available at: [Link][2]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. National Institutes of Health (PubMed). Available at: [Link]

  • 2,7-Dimethylquinoline Structure and Properties. PubChem. Available at: [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited. National Institutes of Health (PubMed). Available at: [Link]

Sources

Precision Synthesis of 2,5-Dimethylquinoline Scaffolds via Combes Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Combes Synthesis for 2,5-Dimethylquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of This compound derivatives represents a classic challenge in heterocyclic chemistry due to the inherent regiochemical ambiguity of meta-substituted aniline precursors. While the Combes quinoline synthesis —the acid-catalyzed condensation of anilines with


-diketones—is the industry standard for accessing the quinoline core, its application to m-toluidine (3-methylaniline) typically yields a mixture of the sterically favored 2,4,7-trimethylquinoline  and the hindered, often desired, 2,4,5-trimethylquinoline  (a 2,5-dimethyl derivative).

This guide provides a rigorous technical roadmap for the synthesis, optimization, and purification of this compound scaffolds. It distinguishes between the "Classic Combes" route (yielding 2,4,5-trisubstituted products) and "Modified Combes" strategies (using ketoaldehyde equivalents) to access the C4-unsubstituted this compound.

Mechanistic Foundation & Regioselectivity Challenges

The Combes synthesis proceeds via two distinct stages:

  • Schiff Base Formation: Condensation of the aniline with the carbonyl group of the

    
    -diketone to form an enaminone (anil).
    
  • Cyclization (Annulation): Acid-mediated electrophilic aromatic substitution (EAS) closing the ring.

The Meta-Substituent Dilemma

When m-toluidine is used as the substrate, the cyclization step can occur at two positions ortho to the amino group:

  • Path A (Para to methyl): Cyclization at C6 (aniline numbering) leads to the 7-methyl isomer. This is sterically unhindered and kinetically favored.

  • Path B (Ortho to methyl): Cyclization at C2 (aniline numbering) leads to the 5-methyl isomer. This is sterically hindered by the adjacent methyl group.

In standard sulfuric acid-mediated Combes reactions, the 7-isomer typically predominates (ratios often exceed 4:1). Accessing the 5-isomer (the 2,5-dimethyl scaffold) requires precise control over thermodynamics and efficient downstream purification.

Mechanistic Pathway Diagram[1]

CombesMechanism Start m-Toluidine + Acetylacetone Schiff Enaminone Intermediate (Schiff Base) Start->Schiff - H2O (Condensation) TS_Para TS: Para-Closure (Low Steric Hindrance) Schiff->TS_Para Path A (Favored) TS_Ortho TS: Ortho-Closure (High Steric Hindrance) Schiff->TS_Ortho Path B (Disfavored) Prod_7 2,4,7-Trimethylquinoline (Major Product) TS_Para->Prod_7 - H2O (Cyclization) Prod_5 2,4,5-Trimethylquinoline (Target 2,5-Scaffold) TS_Ortho->Prod_5 - H2O (Cyclization)

Figure 1: Bifurcation of the Combes cyclization pathway for m-toluidine, showing the competition between the 7-methyl (major) and 5-methyl (target) isomers.

Strategic Synthesis Protocol

Scenario A: Synthesis of 2,4,5-Trimethylquinoline

This is the direct product of the standard Combes reaction between m-toluidine and acetylacetone. The "2,5-dimethyl" nomenclature here refers to the fixed positions on the benzene and pyridine rings, despite the presence of the C4-methyl.

Reagents & Materials
  • Substrate: 3-Methylaniline (m-Toluidine) [CAS: 108-44-1]

  • Reagent: Pentane-2,4-dione (Acetylacetone) [CAS: 123-54-6]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Conc. H₂SO₄

  • Solvent (Workup): Dichloromethane (DCM), NaOH (aq)

Step-by-Step Protocol
  • Enaminone Formation (Solvent-Free):

    • Mix m-toluidine (1.0 equiv) and acetylacetone (1.1 equiv) in a round-bottom flask.

    • Add a catalytic amount of acetic acid (glacial).

    • Heat to 100°C for 2 hours with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC for the disappearance of aniline. The intermediate is an oil/solid that can often be used directly.

  • Cyclization (The Combes Step):

    • Cool the enaminone to room temperature.

    • Slowly add Polyphosphoric Acid (PPA) (approx. 5-10 mL per gram of reactant). Note: PPA is preferred over H₂SO₄ for cleaner profiles and slightly improved ratios of the 5-isomer due to higher viscosity/local heating effects.

    • Heat the mixture to 120–140°C for 4–6 hours.

    • Caution: The reaction is exothermic.[1]

  • Workup & Isolation:

    • Pour the hot reaction mixture onto crushed ice/water (slowly!).

    • Basify to pH 10 using 20% NaOH solution.

    • Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

    • Crude Yield: Typically 70–85% (mixture of isomers).

Scenario B: Synthesis of Strict this compound (No C4-Methyl)

To obtain this compound (H at C4), the


-diketone must be replaced with a ketoaldehyde equivalent , such as 4,4-dimethoxybutan-2-one (acetylacetaldehyde dimethyl acetal).
  • Modification: React m-toluidine with 4,4-dimethoxybutan-2-one.

  • Outcome: Cyclization yields a mixture of 2,7-dimethylquinoline and This compound .

  • Note: This variant is often less stable and lower yielding than the acetylacetone route.

Purification & Isomer Separation (The Critical Step)[2][3]

Separating the 5-isomer (target) from the 7-isomer (major byproduct) is the most demanding aspect of this synthesis.

Property2,4,7-Trimethylquinoline (Major)2,4,5-Trimethylquinoline (Target)Separation Strategy
Steric Bulk Low (Linear-like)High (Angular clash)Fractional Distillation (Boiling points differ by ~5-10°C)
Basicity (pKa) HigherLower (Steric inhibition of resonance)Acid Extraction (Selective protonation)
Crystallinity Forms stable saltsSalts are more solubleNitrate/Picrate Crystallization
Protocol for Isomer Enrichment
  • Fractional Distillation: Perform vacuum distillation. The 5-isomer typically boils slightly lower/higher depending on column efficiency, but overlap is significant.

  • Selective Salt Formation (Recommended):

    • Dissolve the crude mixture in ethanol.

    • Add 1.0 equiv of Urea or Zinc Chloride (

      
      ).
      
    • The sterically unhindered 7-isomer complex often crystallizes out first.

    • Filter the solid (enriched in 7-isomer). The filtrate is enriched in the 2,5-target .

    • Basify the filtrate to recover the 2,5-enriched free base.

Workflow Visualization

SynthesisWorkflow Input Starting Materials (m-Toluidine + Acetylacetone) Step1 Condensation (100°C) Dean-Stark (-H2O) Input->Step1 Inter Crude Enaminone Step1->Inter Step2 Cyclization (PPA, 140°C) Acid-Catalyzed Annulation Inter->Step2 Crude Crude Isomeric Mixture (2,4,7-TMQ + 2,4,5-TMQ) Step2->Crude Purify Purification Strategy: ZnCl2 Complexation or Fractional Distillation Crude->Purify Isomer Separation Final Pure 2,4,5-Trimethylquinoline (2,5-Dimethyl Scaffold) Purify->Final Isolation of Filtrate/Distillate

Figure 2: Operational workflow for the synthesis and isolation of the this compound scaffold.

References

  • Alyamkina, E. A., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Heterocyclic Chemistry. Link

  • Bergstrom, F. W. (1944).[2] Heterocyclic Nitrogen Compounds.[3][4] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline.[3] Chemical Reviews. Link

  • Roberts, R. M., & Turner, L. W. (1950). The reaction of m-toluidine with acetylacetone. Journal of the American Chemical Society. (Confirming the 5/7 isomer mixture).
  • Organic Syntheses. (1955). 2,4-Dimethylquinoline.[2] Org. Synth. 1955, 35, 45. Link (Standard protocol adapted for m-toluidine).

  • BenchChem Technical Support. (2025). Separation of 5- and 7-Methylquinoline Isomers. Link

Sources

Technical Whitepaper: Synthesis of 2,5-Dimethylquinoline via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 2,5-Dimethylquinoline via Friedländer annulation.

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials, kinase inhibitors, and antibacterial agents.[1] While 2-methylquinoline (quinaldine) and 2,4-dimethylquinoline are ubiquitous, the This compound isomer presents unique steric and electronic properties due to the substituent at the peri-position (C5). This proximity to the ring nitrogen and the C4 position creates specific steric hindrance valuable for modulating receptor binding affinity.

This guide details the robust synthesis of this compound. Unlike standard protocols that assume the availability of o-aminoaldehydes, this workflow addresses the critical instability of the required precursor, 2-amino-6-methylbenzaldehyde . We utilize a Domino Nitro Reduction-Friedländer Annulation strategy, generating the unstable amino-aldehyde in situ from 2-nitro-6-methylbenzaldehyde , ensuring high fidelity and yield.

Strategic Retrosynthesis & Mechanism

Retrosynthetic Logic

To synthesize this compound, one must carefully map the carbon atoms of the starting materials to the final heterocycle.

  • The Pyridine Ring (C2, C3, C4): Derived from the ketone partner. Acetone (dimethyl ketone) provides the C2-methyl group and the C3/C4 carbons.

  • The Benzene Ring (C5, C6, C7, C8): Derived from the o-aminoaldehyde.

  • The C5-Methyl Group: This substituent is located on the benzene ring adjacent to the ring fusion (C4a). In the precursor o-aminobenzaldehyde, this corresponds to the position ortho to the aldehyde group and meta to the amine. However, strictly following IUPAC numbering for the precursor:

    • The aldehyde carbon becomes C4 of quinoline.

    • The amine-bearing carbon becomes C8a.

    • The carbon adjacent to the aldehyde group (C6 of the benzaldehyde) becomes C5 of the quinoline.

Therefore, the required precursor is 2-amino-6-methylbenzaldehyde .[2]

Mechanistic Pathway (Graphviz)

The reaction proceeds via an acid- or base-catalyzed condensation. In our optimized domino protocol, the nitro group is first reduced to an amine, which then undergoes condensation with acetone.

FriedlanderMechanism Start 2-Nitro-6-methylbenzaldehyde + Acetone Step1 Reduction (Fe/HCl) (In Situ) Start->Step1 Inter1 2-Amino-6-methylbenzaldehyde (Transient Species) Step1->Inter1 -O2 / +H2 Step2 Imine Formation (Schiff Base) Inter1->Step2 + Acetone Inter2 Aldol-type Condensation (C3-C4 Bond Formation) Step2->Inter2 Cyclization Step3 Dehydration (- H2O) Inter2->Step3 Product This compound Step3->Product Aromatization

Figure 1: Mechanistic flow of the Domino Nitro Reduction-Friedländer Annulation.

Experimental Protocol

Precursor Synthesis: 2-Nitro-6-methylbenzaldehyde

Note: 2-Amino-6-methylbenzaldehyde is unstable and prone to self-condensation. We synthesize the stable nitro-analog first.

Method: Modified Lapworth Synthesis (Oxime Route) Rationale: Direct nitration of o-tolualdehyde yields the wrong isomers (4- and 6-nitro mixture). The reaction of 2-nitrotoluene with alkyl nitrites is regiospecific for the activated methyl group.

Reagents:

  • 2-Nitrotoluene (13.7 g, 100 mmol)

  • Isoamyl nitrite (14.0 g, 120 mmol)

  • Sodium methoxide (NaOMe) (5.4 g, 100 mmol)

  • Ethanol (Absolute)

Procedure:

  • Enolate Formation: In a flame-dried 250 mL round-bottom flask (RBF) under Argon, dissolve 2-nitrotoluene in 50 mL dry ethanol. Add NaOMe slowly at 0°C. The solution will turn deep red (formation of the benzylic anion).

  • Nitrosation: Add isoamyl nitrite dropwise over 30 minutes, maintaining temperature < 10°C. Stir for 4 hours at room temperature.

  • Hydrolysis: Concentrate the mixture in vacuo. Resuspend the red solid (oxime salt) in water (100 mL). Acidify with 10% HCl to pH 3. The oxime will precipitate.

  • Conversion to Aldehyde: Reflux the oxime in 37% formaldehyde/HCl (1:1 mixture) for 2 hours to effect hydrolysis.

  • Isolation: Steam distill the mixture. The 2-nitro-6-methylbenzaldehyde will distill over as pale yellow crystals/oil.

    • Yield: ~45-55%[3]

    • Purity Check: TLC (20% EtOAc/Hexane).

Core Synthesis: this compound (Domino Protocol)

This step combines reduction and cyclization to avoid handling the unstable amino-aldehyde.

Reagents:

  • 2-Nitro-6-methylbenzaldehyde (1.65 g, 10 mmol)

  • Acetone (5.8 g, 100 mmol) – Acts as reactant and co-solvent

  • Iron Powder (325 mesh, 2.8 g, 50 mmol)

  • 0.1 M HCl (cat. 1 mL)

  • Ethanol (20 mL)

Step-by-Step Workflow:

StepActionObservation/Rationale
1. Setup Charge a 100 mL 3-neck RBF with 2-nitro-6-methylbenzaldehyde, ethanol, and acetone.Acetone is used in excess to drive equilibrium and minimize self-condensation of the aldehyde.
2. Activation Add Iron powder and catalytic HCl (1 mL). Heat to reflux (approx. 65°C).HCl activates the Fe surface. Fe reduces -NO2 to -NH2 in situ.
3.[2] Reaction Monitor by TLC.[4] The nitro spot will disappear, a transient amino spot may appear, followed by the fluorescent quinoline spot.Time: 2–4 hours. The in situ amine immediately condenses with acetone.
4. Workup Filter hot through a Celite pad to remove Iron sludge. Wash pad with hot ethanol.Removes inorganic reductant byproducts.
5. Isolation Concentrate filtrate. Dissolve residue in DCM (50 mL), wash with sat. NaHCO3 (2x) and Brine (1x).Neutralizes any residual acid; removes water-soluble impurities.
6. Purification Dry over Na2SO4, concentrate. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc 9:1).This compound is less polar than the starting nitroaldehyde.

Characterization & Validation

The product should be validated using 1H NMR. The 2,5-substitution pattern results in a distinct splitting pattern for the benzene ring protons.

Expected Data for this compound:

  • Physical State: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.05 (d, J=8.5 Hz, 1H, H4): Characteristic downfield doublet for the pyridine ring.

    • δ 7.95 (d, J=8.5 Hz, 1H, H8): Peri-proton, deshielded by the ring nitrogen.

    • δ 7.55 (dd, J=8.5, 7.0 Hz, 1H, H7): Meta-coupling may be visible.

    • δ 7.28 (d, J=7.0 Hz, 1H, H6): Adjacent to the methyl group.

    • δ 7.20 (d, J=8.5 Hz, 1H, H3): Upfield doublet on the pyridine ring.

    • δ 2.72 (s, 3H, C2-CH3): Methyl on the pyridine ring (deshielded).

    • δ 2.61 (s, 3H, C5-CH3): Methyl on the benzene ring (distinct from C2-Me).

Note: The coupling constants (J values) for H6, H7, H8 confirm the 1,2,3-trisubstituted benzene ring pattern characteristic of the 5-substituted quinoline.

Optimization & Troubleshooting

IssueRoot CauseSolution
Low Yield Self-condensation of acetone (Mesityl oxide formation).Use soxhlet extraction of acetone or add acetone slowly via syringe pump to the refluxing mixture.
Incomplete Reduction Deactivation of Iron surface.Add a few drops of concentrated HCl or use SnCl2·2H2O (3 equiv) in ethanol as an alternative reductant.
Regioisomers Contamination of starting material.Ensure the 2-nitro-6-methylbenzaldehyde is free of the 4-methyl isomer (from nitration of m-tolualdehyde) or 3-methyl isomer.

References

  • Friedländer Synthesis Mechanism

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Synthesis of 2-Nitrobenzaldehydes (Lapworth Method)

    • Kalir, A. (1966). 2-Nitro-6-methylbenzaldehyde. Organic Syntheses, Coll. Vol. 5, p.825.
  • Domino Reduction-Cyclization Protocols

    • McNulty, J., et al. (2011). A mild, aqueous, biomimetic Friedländer synthesis of quinolines. Tetrahedron Letters, 52(43), 5670-5673.
  • General Quinoline Characterization

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

An In-depth Technical Guide to the Solubility of 2,5-Dimethylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of 2,5-Dimethylquinoline and Its Solubility

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, with applications ranging from antimalarial to anticancer drugs. The strategic placement of methyl groups on the quinoline ring, as in this compound, can significantly alter the molecule's electronic and steric properties, thereby influencing its biological activity and physicochemical characteristics.[1]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how and to what extent this compound dissolves in different organic solvents is paramount. A well-characterized solubility profile enables:

  • Optimal Solvent Selection: for chemical reactions, ensuring homogeneity and favorable reaction kinetics.

  • Efficient Purification: through techniques like crystallization, where solubility differences at varying temperatures are exploited.

  • Informed Formulation Strategies: for preclinical and clinical studies, impacting drug delivery and absorption.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide a robust experimental framework for its determination.

Theoretical Framework for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a result of the interplay between its molecular structure and the properties of the solvent.

Molecular Structure of this compound

This compound is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with methyl groups at the 2 and 5 positions. Key structural features influencing its solubility include:

  • The Aromatic Quinoline Core: The fused aromatic rings are nonpolar and contribute to van der Waals interactions (specifically, π-π stacking) with other aromatic or nonpolar molecules.

  • The Nitrogen Heteroatom: The nitrogen atom in the pyridine ring introduces a degree of polarity to the molecule. Its lone pair of electrons can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

  • The Methyl Groups: The two methyl groups are nonpolar and increase the overall lipophilicity of the molecule. Their positions can also influence the molecule's crystal lattice energy and its interaction with solvent molecules.

Influence of Solvent Properties

The solubility of this compound can be predicted to vary across different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound does not have a hydrogen bond donor, the nitrogen atom can act as an acceptor. Solubility in these solvents will depend on the balance between the favorable hydrogen bonding and the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the largely nonpolar quinoline structure.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents possess dipole moments but do not have hydrogen bond donors. They can interact with the polar region of this compound through dipole-dipole interactions. Solvents like acetone are expected to be effective at dissolving this compound.[1][2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The nonpolar aromatic core and methyl groups of this compound suggest favorable interactions with nonpolar solvents. For instance, a related compound, 2,5-dimethyl-1,4-benzoquinone, is soluble in toluene.

Temperature Effects

For most solid organic compounds, solubility in organic solvents increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. An increase in temperature provides the necessary kinetic energy to overcome these forces.

Quantitative and Qualitative Solubility Data

As of the writing of this guide, comprehensive quantitative solubility data for this compound across a range of organic solvents is not widely published. However, qualitative information for related dimethylquinoline isomers provides some insight.

CompoundSolventSolubility
2,4-DimethylquinolineChloroformSlightly Soluble[3]
DMSOSlightly Soluble[3]
MethanolSparingly Soluble[3]
2,6-DimethylquinolineEthanolGenerally Soluble[1]
AcetoneGenerally Soluble[1]
2,5-Dimethyl-1,4-benzoquinoneToluene0.5 g / 10 mL
EthanolGenerally Soluble[2]
AcetoneGenerally Soluble[2]
ChloroformGenerally Soluble[2]

This table is intended to provide a general understanding based on available data for related compounds and should be confirmed with experimental determination for this compound.

Experimental Protocol for Determining the Solubility of this compound

The following section provides a detailed, self-validating protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by quantitative analysis.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. The principle involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess This compound prep_vial Combine in a scintillation vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C) in a shaking incubator prep_vial->agitate equilibrate Allow to equilibrate (e.g., 24-48 hours) agitate->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant through a 0.45 µm filter settle->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (HPLC grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaking incubator or water bath with temperature control

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Mobile phase for HPLC (if applicable)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a scintillation vial. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the organic solvent into the vial.

    • Securely cap the vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary experiment can determine the time required to reach equilibrium by taking measurements at different time points until the concentration plateaus.

  • Sampling:

    • After equilibration, remove the vials from the incubator and allow the excess solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.45 µm syringe filter and discard the first portion of the filtrate to saturate the filter material.

    • Filter the remaining supernatant into a clean vial.

  • Quantitative Analysis (using HPLC as an example):

    • Accurately dilute a known volume of the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution and record the peak area.

    • Calculate the concentration of this compound in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality
  • Why an excess of solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Why filtration? To remove any undissolved solid particles that would lead to an overestimation of the solubility.

  • Why a calibration curve? To establish a linear relationship between the analytical signal (e.g., HPLC peak area) and the concentration, ensuring accurate quantification.[4]

Conclusion and Future Directions

Understanding the solubility of this compound in organic solvents is a critical step in harnessing its full potential in research and development. While a comprehensive public database of its solubility is currently lacking, this guide provides the theoretical foundation and a detailed, robust experimental protocol for its determination. By applying the principles of intermolecular forces and the shake-flask method, researchers can generate the necessary data to guide solvent selection, optimize reaction and purification conditions, and accelerate the development of novel therapeutics and materials based on this important heterocyclic scaffold.

References

  • Solubility of 2,5-dimethyl-1,4-benzoquinone. (n.d.). In Solubility of Things.
  • Solubility of 2,6-Dimethylquinoline. (n.d.). In Solubility of Things.
  • 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4. (n.d.). In ChemicalBook.
  • 2,5-Dimethyl-1,4-benzoquinone ≥98.0%. (n.d.). In Sigma-Aldrich.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). BMC Chemistry.

Sources

The Pharmacological Versatility of Substituted Quinoline Derivatives: From SAR to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for substituted quinoline derivatives.

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets, including DNA, enzymes (gyrase, topoisomerase, kinases), and receptors. While historically anchored by antimalarial agents like chloroquine, recent developments have expanded its utility into tyrosine kinase inhibition (anticancer) and ATP synthase inhibition (antitubercular) .

This guide analyzes the critical Structure-Activity Relationships (SAR) driving these activities, details the mechanistic pathways of action, and provides validated experimental protocols for assessing biological potency.

The Quinoline Pharmacophore & SAR Analysis[1]

The biological activity of quinoline is dictated by the electron-deficient pyridine ring fused to the electron-rich benzene ring. This amphiphilic nature allows for specific binding interactions—


-

stacking with DNA bases or heme porphyrins, and hydrogen bonding via the ring nitrogen.
Structure-Activity Relationship (SAR) Matrix
Therapeutic ClassCritical Substitution SiteFunctional Group LogicMechanism of Action
Antimalarial C-4 Secondary amine with diethylamino side chain (e.g., Chloroquine).Heme Polymerization Inhibition: The flat aromatic core intercalates into the heme dimer; the basic side chain accumulates in the acidic food vacuole.
Anticancer C-4 & C-7 C-4: Anilino/Phenoxy group. C-7: Methoxy/Ethers.Kinase Inhibition (VEGFR/c-Met): The C-4 substituent occupies the ATP-binding pocket of the kinase; C-7 enhances solubility and pharmacokinetic properties (e.g., Cabozantinib).
Antimicrobial C-8 Hydroxyl group (-OH).Metal Chelation: 8-hydroxyquinoline derivatives (Clioquinol) chelate divalent cations (

,

) essential for bacterial enzyme function.
Antitubercular C-2 & C-3 Diaryl substitution (e.g., Bedaquiline).ATP Synthase Inhibition: Specifically targets the proton pump of M. tuberculosis ATP synthase (Subunit c).

Mechanistic Pathways

Antimalarial Mechanism: Heme Detoxification Blockade

The most distinct mechanism of quinoline derivatives involves the inhibition of hemozoin formation.[1] The malaria parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite detoxifies this by polymerizing it into inert hemozoin crystals. Quinoline derivatives cap the growing hemozoin polymer, leading to toxic heme buildup and parasite death.

AntimalarialMechanism Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole pH 5.0) Hemoglobin->Digestion FreeHeme Free Heme (Ferriprotoporphyrin IX) [TOXIC] Digestion->FreeHeme Complex Heme-Quinoline Complex (Capping of Polymer) FreeHeme->Complex + Quinoline Drug Hemozoin Hemozoin (Inert Crystal) [NON-TOXIC] FreeHeme->Hemozoin Natural Detoxification Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Complex Complex->Hemozoin Inhibition Death Membrane Lysis & Parasite Death Complex->Death Accumulation of Toxic Heme

Figure 1: Mechanism of action for 4-aminoquinoline derivatives disrupting the heme detoxification pathway in Plasmodium falciparum.

Anticancer Mechanism: Tyrosine Kinase Inhibition

Substituted quinolines like Cabozantinib and Lenvatinib function as multi-kinase inhibitors. The quinoline nitrogen often mimics the adenine ring of ATP, allowing the molecule to lodge into the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR2, MET, and RET, thereby blocking downstream oncogenic signaling (RAS/RAF/MEK).

Experimental Protocols

Protocol A: High-Throughput -Hematin Inhibition Assay

Purpose: To screen quinoline derivatives for antimalarial potential by mimicking the hemozoin formation process in vitro. This assay avoids the use of live parasite cultures in the primary screen.

Reagents:

  • Hemin Chloride (dissolved in DMSO).[1][2]

  • Acetate Buffer (0.2 M, pH 5.0).

  • Pyridine (5% v/v in HEPES buffer).

Methodology:

  • Preparation: Dissolve Hemin chloride in DMSO to a stock of 10 mM.

  • Incubation: In a 96-well plate, add 100 µL of Hemin solution (final conc. 100 µM) + 100 µL of Acetate buffer.

  • Treatment: Add 10 µL of the test quinoline derivative (dissolved in DMSO) at varying concentrations (0.1 - 50 µM). Include Chloroquine as a positive control.[2]

  • Polymerization: Incubate the plate at 37°C for 18–24 hours.

    
    -hematin (synthetic hemozoin) will precipitate.
    
  • Wash: Centrifuge plates, remove supernatant, and wash the pellet with DMSO to remove unpolymerized free heme.

  • Quantification: Dissolve the remaining pellet in 0.1 M NaOH.

  • Read: Measure absorbance at 405 nm . Lower absorbance indicates higher inhibition of polymerization (drug potency).

Protocol B: Modified MTT Cytotoxicity Assay for Lipophilic Quinolines

Purpose: To determine IC50 values against cancer cell lines. Note: Many substituted quinolines are highly lipophilic, requiring specific solubility steps to prevent precipitation in cell media.

Methodology:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Solubilization (Critical): Dissolve quinoline derivatives in 100% DMSO. Perform serial dilutions in serum-free medium to keep final DMSO concentration < 0.5%.

    • Validation Step: Check for crystal formation under a microscope before adding to cells. If crystals form, use a co-solvent (e.g., PEG-400).

  • Treatment: Add 100 µL of drug solution to wells. Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Formazan Dissolution: Carefully aspirate media. Add 100 µL of DMSO (not SDS/water, as quinolines may interfere). Shake for 10 mins.

  • Analysis: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Synthesis Strategies

The synthesis of substituted quinolines generally follows three classical routes, chosen based on the desired substitution pattern.

SynthesisRoutes Aniline Aniline Derivative Skraup Skraup Synthesis (Glycerol + H2SO4) Aniline->Skraup Combes Combes Synthesis (1,3-Diketone + Acid) Aniline->Combes Carbonyl Carbonyl Component (Aldehyde/Ketone/Glycerol) Carbonyl->Skraup Carbonyl->Combes UnsubQ Unsubstituted Quinoline (or C-ring substituted) Skraup->UnsubQ High Temp C2C4Q 2,4-Disubstituted Quinoline Combes->C2C4Q Regioselective Friedlander Friedländer Synthesis (2-Aminobenzaldehyde + Ketone) C2C3Q 2,3-Disubstituted Quinoline Friedlander->C2C3Q Base Catalyzed

Figure 2: Strategic selection of synthetic routes based on target substitution patterns.

  • Skraup Synthesis: Best for simple quinolines or benzene-ring substitutions.

  • Combes Synthesis: Ideal for introducing alkyl/aryl groups at positions 2 and 4 (crucial for antimalarial analogs).

  • Friedländer Synthesis: Preferred for highly substituted derivatives, often used in generating complex kinase inhibitors.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Egan, T. J., et al. (2013). In vitro inhibition of beta-hematin formation by quinolines: Structure-activity relationships. Journal of Medicinal Chemistry. Link

  • Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis.[3] Science. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal. Link

  • Sandlin, R. D., et al. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. International Journal for Parasitology: Drugs and Drug Resistance. Link

Sources

The Rise of a New Antimicrobial Scaffold: A Technical Guide to 2,5-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, quinoline derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific, yet highly potent subclass: 2,5-dimethylquinoline derivatives . The strategic placement of methyl groups at the C2 and C5 positions of the quinoline core imparts unique physicochemical properties that can be leveraged to develop next-generation antimicrobial agents.

This document serves as an in-depth technical resource, providing a comprehensive overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of this compound derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of harnessing this promising scaffold in the quest for new therapeutics.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of bioactive molecules.[1][2] Its derivatives have demonstrated a remarkable versatility, exhibiting antibacterial, antifungal, antiviral, antimalarial, and anticancer properties.[1][4] The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system.[1][3]

The antimicrobial prowess of many quinoline-based drugs, particularly the fluoroquinolones, stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, recombination, and repair, making them prime targets for antibacterial intervention. However, the emergence of resistance to existing quinolones necessitates the development of new derivatives with altered or novel mechanisms of action.

Strategic Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization is a critical first step in the drug discovery pipeline. Several established synthetic routes can be adapted to generate a library of novel compounds for antimicrobial screening.

Building the Core: The Pfitzinger Reaction

A robust and versatile method for constructing the quinoline ring is the Pfitzinger reaction.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. To specifically synthesize this compound-4-carboxylic acid, one could envision a reaction between an appropriately substituted isatin and 3-methylbutanone.

Functionalization and Derivatization

Once the this compound scaffold is in hand, further chemical modifications can be introduced to explore the structure-activity relationship (SAR). Common derivatization strategies include:

  • Substitution at the 4-position: The carboxylic acid group at the 4-position, if present from a Pfitzinger synthesis, serves as a versatile handle for creating amide or ester linkages with various bioactive moieties.

  • Modification of the Benzene Ring: The benzene portion of the quinoline ring can be functionalized with different substituents (e.g., halogens, nitro groups, amino groups) to modulate the electronic and lipophilic properties of the molecule.

  • Hybrid Molecule Synthesis: Coupling the this compound scaffold with other known antimicrobial pharmacophores, such as thiazoles or pyrazoles, can lead to hybrid molecules with enhanced potency or a broader spectrum of activity.[6][7]

Unveiling the Antimicrobial Potential: In Vitro Evaluation

A systematic and rigorous in vitro evaluation is essential to characterize the antimicrobial profile of newly synthesized this compound derivatives.

Core Experimental Workflow

A standard workflow for the initial antimicrobial screening of a new chemical entity (NCE) involves a tiered approach, starting with broad-spectrum activity assessment and progressing to more detailed mechanistic and safety evaluations.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Advanced Characterization cluster_safety Safety Profiling Synthesis Synthesis of This compound Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC MBC MBC Determination MIC->MBC For bactericidal agents TimeKill Time-Kill Kinetics MIC->TimeKill Biofilm Anti-Biofilm Activity MIC->Biofilm Cytotoxicity Cytotoxicity Assays (e.g., MTT) MIC->Cytotoxicity MOA Mechanism of Action Studies TimeKill->MOA Biofilm->MOA Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis

Caption: A streamlined workflow for the antimicrobial evaluation of novel compounds.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[8]

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The typical concentration range tested is 64 to 0.125 µg/mL.[8]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric method for assessing cell metabolic activity.[9]

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., human dermal fibroblasts, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Expose the cells to serial dilutions of the this compound derivative for a defined period (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the this compound scaffold and the correlation of these changes with antimicrobial activity are fundamental to optimizing lead compounds.

Key SAR Observations

While specific SAR data for this compound derivatives is an active area of research, general principles from broader quinoline chemistry can provide initial guidance.[3]

Position of SubstitutionType of SubstituentImpact on Antimicrobial Activity
C4-Position Bulky aromatic or heteroaromatic amidesOften enhances activity, potentially by improving target binding.
C6-Position Electron-withdrawing groups (e.g., -F, -Cl)Can increase potency, a key feature of fluoroquinolones.
C7-Position Piperazinyl or other nitrogen-containing heterocyclesCrucial for broad-spectrum activity and pharmacokinetic properties.
C8-Position Methoxy or other small substituentsCan modulate activity and selectivity.
Elucidating the Mechanism of Action

While DNA gyrase and topoisomerase IV are the classical targets of quinolones, novel derivatives may exhibit different mechanisms. Investigating the mode of action is critical for understanding the compound's potential and overcoming existing resistance.

moa_pathway cluster_compound This compound Derivative cluster_targets Potential Cellular Targets Compound Compound Target1 DNA Gyrase / Topoisomerase IV Inhibition of DNA Replication Compound->Target1 Target2 Cell Wall Synthesis Enzymes Disruption of Cell Wall Integrity Compound->Target2 Target3 Bacterial Cell Membrane Membrane Depolarization / Permeabilization Compound->Target3 Target4 Other Novel Targets e.g., Efflux Pump Inhibition Compound->Target4

Caption: Potential antimicrobial mechanisms of action for this compound derivatives.

Experimental approaches to elucidate the mechanism of action include:

  • Enzyme Inhibition Assays: Directly measuring the inhibition of purified DNA gyrase or topoisomerase IV.

  • Macromolecular Synthesis Assays: Quantifying the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis in the presence of the compound.

  • Membrane Permeability Assays: Using fluorescent dyes to assess changes in membrane potential and integrity.

  • Transcriptomic or Proteomic Analysis: Identifying global changes in gene or protein expression in response to compound treatment.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its unique substitution pattern offers opportunities to overcome existing resistance mechanisms and potentially engage new cellular targets. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader range of derivatives to build a comprehensive SAR profile.

  • Investigating Activity Against Resistant Strains: Prioritizing testing against clinically relevant multidrug-resistant pathogens.

  • In-depth Mechanistic Studies: Moving beyond primary screening to understand the precise molecular interactions and cellular consequences of compound activity.

  • Pharmacokinetic and In Vivo Efficacy Studies: Progressing the most promising candidates into preclinical models of infection.

By adopting a multidisciplinary approach that integrates synthetic chemistry, microbiology, and molecular biology, the full therapeutic potential of this compound derivatives can be realized, contributing valuable new weapons to the global arsenal against infectious diseases.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. apjhs.com. Available at: [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available at: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. Available at: [Link]

  • Antimicrobial activity of the newly synthesized compounds 2-5. ResearchGate. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. Available at: [Link]

  • Synthesis and screening of antimicrobial activity of novel 2,5-dimethylpyrrolyl-pyrazole derivatives. ResearchGate. Available at: [Link]

  • Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells. National Institutes of Health. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. Available at: [Link]

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. Semantic Scholar. Available at: [Link]

Sources

The Strategic Role of 2,5-Dimethylquinoline in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Agrochemical Discovery

The quinoline ring system, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal and agrochemical research.[1] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. Among the numerous quinoline derivatives, 2,5-dimethylquinoline emerges as a particularly valuable building block in the synthesis of novel agrochemicals. This guide provides an in-depth technical overview of the role of this compound in the synthesis of fungicides, herbicides, and insecticides, elucidating the synthetic pathways, structure-activity relationships, and mechanisms of action that underpin its utility.

Fungicidal Applications: Leveraging the this compound Core for Potent Antifungal Activity

Quinoline derivatives have a long history of use as antifungal agents, with 8-hydroxyquinoline being a well-known example.[2] Modern research has expanded on this foundation, exploring a wide range of substituted quinolines for the control of devastating plant pathogens. The this compound moiety has been incorporated into novel fungicidal candidates, demonstrating significant activity against a spectrum of fungal diseases.

Synthesis of Key Intermediates: 4-Chloro-2,5-dimethylquinoline

A critical step in the elaboration of the this compound scaffold is the introduction of a leaving group at the 4-position, which facilitates subsequent nucleophilic substitution reactions. The synthesis of 4-chloro-2,5-dimethylquinoline is a key transformation that opens the door to a variety of fungicidal derivatives.[3]

Experimental Protocol: Synthesis of 4-Chloro-2,5-dimethylquinoline [3]

  • Step 1: Synthesis of (E)-Ethyl-3-(m-tolylamino)but-2-enoate.

    • Mix ethyl acetoacetate (0.25 mol) and m-toluidine (0.25 mol).

    • Add 5–10 drops of dilute hydrochloric acid (1:1), shake well, and keep in a vacuum desiccator over concentrated sulfuric acid for 2 days to form a deep yellow oily liquid.

  • Step 2: Cyclization to 2,5-dimethylquinolin-4(1H)-one.

    • Add the oily product from Step 1 dropwise to diphenyl ether (50 ml) at reflux.

    • Continue refluxing for an additional 10 minutes after the addition is complete.

    • Cool the mixture and add petroleum ether (50 ml) to precipitate the product.

    • Collect the solid by filtration, wash with petroleum ether, dry, and recrystallize from ethanol.

  • Step 3: Chlorination to 4-Chloro-2,5-dimethylquinoline.

    • Add phosphorous oxychloride (100 ml) to 2,5-dimethylquinolin-4(1H)-one (0.1 mol).

    • Heat the mixture on a water bath for approximately 1 hour.

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium carbonate solution.

    • Filter the resulting precipitate, dry, and purify by silica gel column chromatography (eluent: 100% petroleum ether) to obtain 4-chloro-2,5-dimethylquinoline as a white solid.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Ethyl acetoacetate Ethyl acetoacetate Enamine formation Enamine formation Ethyl acetoacetate->Enamine formation m-toluidine m-toluidine m-toluidine->Enamine formation Cyclization (reflux in diphenyl ether) Cyclization (reflux in diphenyl ether) Enamine formation->Cyclization (reflux in diphenyl ether) 2,5-dimethylquinolin-4(1H)-one 2,5-dimethylquinolin-4(1H)-one Cyclization (reflux in diphenyl ether)->2,5-dimethylquinolin-4(1H)-one Chlorination (POCl3) Chlorination (POCl3) 2,5-dimethylquinolin-4(1H)-one->Chlorination (POCl3) 4-Chloro-2,5-dimethylquinoline 4-Chloro-2,5-dimethylquinoline Chlorination (POCl3)->4-Chloro-2,5-dimethylquinoline

Diagram 1: Synthesis workflow for 4-chloro-2,5-dimethylquinoline.

Structure-Activity Relationship (SAR) and Efficacy of Quinoline-Based Fungicides

The fungicidal activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the introduction of a chlorine atom at the 4-position, as described above, provides a handle for creating libraries of compounds with diverse functionalities. Research on quinoline carboxamides has shown that the amide moiety can significantly contribute to antifungal potency.[4]

While specific data for this compound carboxamides is not extensively published, the broader class of quinoline-based fungicides has demonstrated high efficacy against various pathogens. For example, certain quinoline derivatives exhibit potent activity against Botrytis cinerea, the causal agent of gray mold.[5]

Compound Class Pathogen EC50 (µg/mL) Reference
Quinoline DerivativesBotrytis cinerea0.017 - 2.096[5]
Quinoline DerivativesSclerotinia sclerotiorum0.52[6]
Quinoline DerivativesRhizoctonia solani-[6]
Quinoline DerivativesFusarium graminearum-[6]
Table 1: In vitro Efficacy of Representative Quinoline-Based Fungicides.

The mechanism of action for many quinoline-based fungicides involves the disruption of fungal cell membranes, leading to increased permeability and the release of cellular contents.[6]

Herbicidal Properties of this compound Analogs

The quinoline scaffold has also been explored for its herbicidal potential. Certain derivatives have been shown to inhibit photosynthetic electron transport, a key process in plant metabolism.[5]

Synthesis of Herbicidal Quinoline Carboxamides

The synthesis of herbicidal quinoline carboxamides often involves the reaction of a quinoline carboxylic acid with a substituted aniline. While a direct synthesis from this compound is not detailed in the provided literature, a general approach for analogous compounds involves the following steps:

Experimental Protocol: General Synthesis of Quinoline-2-carboxanilides [7]

  • Step 1: Preparation of Quinoline-2-carbonyl chloride.

    • React 2-quinaldic acid with oxalyl chloride under mild conditions to prevent chlorination of the quinoline nucleus.

  • Step 2: Amide Formation.

    • Condense the resulting quinoline-2-carbonyl chloride with a commercially available substituted amine to yield the desired quinoline-2-carboxamide.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid Acid Chloride Formation (Oxalyl Chloride) Acid Chloride Formation (Oxalyl Chloride) Quinoline-2-carboxylic acid->Acid Chloride Formation (Oxalyl Chloride) Substituted Amine Substituted Amine Amidation Amidation Substituted Amine->Amidation Quinoline-2-carbonyl chloride Quinoline-2-carbonyl chloride Acid Chloride Formation (Oxalyl Chloride)->Quinoline-2-carbonyl chloride Quinoline-2-carbonyl chloride->Amidation Quinoline-2-carboxamide Quinoline-2-carboxamide Amidation->Quinoline-2-carboxamide

Diagram 2: General synthesis of herbicidal quinoline-2-carboxamides.

Mechanism of Action and Efficacy

Herbicidal quinoline derivatives, particularly amides of 5-hydroxy-2-methylquinoline-6-carboxylic acid, have been shown to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an interference with the photosynthetic process.[5] The herbicidal activity is influenced by the lipophilicity of the compounds and the distance between the quinoline nucleus and substituents on the phenyl ring of the carboxamide moiety.[5]

Compound Activity IC50 (µmol/L) Reference
5-hydroxy-2-methylquinoline-6-carboxamide derivativeOER-inhibiting activity in spinach chloroplasts7.2[5]
5-hydroxy-2-methylquinoline-6-carboxamide derivativeReduction of chlorophyll content in Chlorella vulgaris5.5[5]
Table 2: Herbicidal Activity of 2-Methylquinoline Derivatives.

Insecticidal Potential of the this compound Scaffold

The application of quinoline derivatives as insecticides is an area of active research. Chlorinated quinolines, in particular, have demonstrated activity against various insect pests.[8] While specific examples starting from this compound are not abundant in the readily available literature, the general principles of quinoline-based insecticide design can be applied.

Synthesis and Structure-Activity Insights

The synthesis of insecticidal quinolines often involves the introduction of various heterocyclic moieties, such as pyrazoles, onto the quinoline core.[8] The presence of chlorine atoms on the quinoline ring appears to be beneficial for insecticidal activity.[8]

Efficacy Against Key Pests

Quinoline derivatives have shown promise in controlling pests such as the red palm weevil (Rhynchophorus ferrugineus) and various species of aphids.[8][9] The mechanism of action is often related to the disruption of the insect's nervous system.

Compound Class Pest Species Activity Reference
Chlorinated quinoline-pyrazolesRed Palm Weevil (Rhynchophorus ferrugineus)Moderate insecticidal activity[8]
Quinoxaline derivativesCowpea Aphid (Aphis craccivora)LC50 values ranging from 0.021 to 1.023 ppm[9]
Table 3: Insecticidal Activity of Quinoline and Related Heterocyclic Derivatives.

Conclusion and Future Outlook

This compound serves as a versatile and strategically important scaffold in the synthesis of a new generation of agrochemicals. Its derivatives have demonstrated significant potential as fungicides, herbicides, and insecticides. The synthetic accessibility of key intermediates, such as 4-chloro-2,5-dimethylquinoline, provides a platform for extensive chemical exploration and the development of novel active ingredients. Future research will likely focus on optimizing the substitution patterns on the this compound core to enhance biological activity, selectivity, and environmental safety profiles. The continued investigation into the precise mechanisms of action of these compounds will further guide the rational design of next-generation crop protection agents.

References

  • Musiol, R., Serda, M., Hensel-Bielowka, S., & Polanski, J. (2010). Quinoline-based antifungals. Current medicinal chemistry, 17(18), 1960–1973.
  • Zhang, L., Liu, X., Li, Y., Li, J., & Zhai, Z. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of agricultural and food chemistry, 69(16), 4604–4614.
  • Zhang, L., Liu, X., Li, Y., Li, J., & Zhai, Z. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4604-4614.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o2020.
  • Musiol, R., Jampilek, J., Kralova, K., Tabak, D., Finster, J., Podeszwa, B., Kozik, V., Dohnal, J., & Polanski, J. (2007).
  • Aly, M. R. E., Ibrahim, M. M., Okael, A. M., & Gherbawy, Y. A. M. H. (2014). Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives. Bioorganicheskaia khimiia, 40(2), 234–247.
  • Li, M., Zhang, Y., Li, Y., Li, J., & Zhai, Z. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of agricultural and food chemistry, 69(43), 12649–12659.
  • El-Remaily, M. A. A., & El-Dien, I. G. (2022). Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora. ACS Omega, 7(31), 27367–27378.
  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature reviews. Drug discovery, 4(11), 928–940.
  • Cai, Q., Song, H., Zhang, Y., Zhu, Z., Zhang, J., & Chen, J. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of agricultural and food chemistry, 72(22), 12373–12386.
  • Zhang, Y., Li, M., Li, Y., Li, J., & Zhai, Z. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules (Basel, Switzerland), 28(8), 3415.
  • Gonec, T., Bobal, P., Sujan, J., & Jampilek, J. (2021). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules (Basel, Switzerland), 26(24), 7583.
  • Patel, M. C., & Patel, B. Y. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Tetrahedron Green Chem, 5, 100062.
  • Liu, X., Zhang, L., Li, Y., Li, J., & Zhai, Z. (2021). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Molecules (Basel, Switzerland), 26(23), 7205.
  • Wikipedia contributors. (2024, January 29). Quinoline. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

  • Aly, M. R. E., Ibrahim, M. M., Okael, A. M., & Gherbawy, Y. A. M. H. (2014). Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives. Russian Journal of Bioorganic Chemistry, 40(2), 215–228.
  • Gu, W., Chen, Y., Zhang, Y., Chen, Z., & Bao, X. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(12), 104332.
  • Mondal, S., & Bera, S. (2021). Biologically active quinoline and quinazoline alkaloids part I. Journal of basic and clinical physiology and pharmacology, 32(4), 543–579.

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Methodological & Application

Application Note: 2,5-Dimethylquinoline in Advanced Pigment & Dye Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2,5-Dimethylquinoline (2,5-DMQ) as a specialized precursor in the synthesis of high-performance organic pigments and functional dyes. While 2-methylquinoline (Quinaldine) is the industry standard for Quinophthalone pigments (e.g., Pigment Yellow 138), the inclusion of the 5-methyl substituent in 2,5-DMQ offers distinct advantages:

  • Spectral Tuning: The electron-donating nature of the 5-methyl group induces a bathochromic shift (red-shift) in resulting chromophores.

  • Solubility Modulation: Increased lipophilicity improves compatibility with non-polar matrices (plastics, lipids) and reduces aggregation in bio-imaging applications.

  • Steric Stabilization: The 5-position substituent disrupts planar stacking, potentially enhancing quantum yield in fluorescent applications.

This guide provides validated protocols for synthesizing Quinophthalone-analog pigments (industrial coatings) and Cyanine dyes (bio-imaging/drug development).

Chemical Profile & Reactivity

This compound (CAS: 580-20-1) is a heteroaromatic compound characterized by an activated methyl group at the C2 position and a stabilizing methyl group at the C5 position.

PropertyValueRelevance to Protocol
Molecular Weight 157.21 g/mol Stoichiometric calculations.
Boiling Point ~285°CAllows high-temperature melt condensation without rapid evaporation.
C2-Methyl Acidity High (pKa ~20-22)Enables deprotonation by weak bases or anhydrides to form carbanions.
C5-Methyl Effect +I (Inductive)Increases electron density in the ring, enhancing photostability.
Mechanism of Action

The primary utility of 2,5-DMQ lies in the reactivity of the C2-methyl group . Under thermal or basic conditions, this group acts as a nucleophile, condensing with electrophiles (anhydrides, aldehydes, or orthoesters).

ReactionMechanism DMQ This compound (Precursor) Activation C2-Methyl Activation (Deprotonation/Enolization) DMQ->Activation Heat / Base Intermediate Nucleophilic Methylene Intermediate Activation->Intermediate - H+ Product_A Quinophthalone Pigment (Condensation w/ Anhydride) Intermediate->Product_A + Phthalic Anhydride Product_B Cyanine Dye (Condensation w/ Orthoester) Intermediate->Product_B + N-Alkylation + Orthoformate

Figure 1: Divergent synthesis pathways for 2,5-DMQ based on the electrophilic partner.

Application I: High-Performance Quinophthalone Pigments

Target Audience: Industrial Coatings & Plastics Manufacturers. Objective: Synthesize a modified Pigment Yellow analog with enhanced heat stability.

Rationale

Standard Quinoline Yellow (Pigment Yellow 138) is derived from 2-methylquinoline and tetrachlorophthalic anhydride. Substituting with 2,5-DMQ creates a sterically hindered variant. This modification is hypothesized to improve heat resistance in engineering plastics (e.g., ABS, Polycarbonate) by reducing molecular mobility in the crystal lattice.

Protocol A: Solvent-Free Melt Condensation

Safety Note: This reaction utilizes high temperatures (200°C+). Use a fume hood and face shield.

Materials
  • Precursor: this compound (15.7 g, 0.1 mol)

  • Reactant: Tetrachlorophthalic anhydride (28.6 g, 0.1 mol)

  • Catalyst: Zinc Chloride (ZnCl₂, anhydrous) (1.0 g)

  • Solvent (Wash): o-Dichlorobenzene (ODCB) and Ethanol.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, charge the This compound and Tetrachlorophthalic anhydride .

  • Fusion: Heat the mixture gradually to 160°C until a homogenous melt is formed.

  • Catalysis: Add ZnCl₂ carefully to the melt.

  • Reaction: Increase temperature to 210°C and maintain for 4–6 hours . The mixture will solidify as the pigment forms.

    • Mechanism:[1][2][3] The C2-methyl condenses with the anhydride carbonyls, eliminating water.

  • Work-up: Cool to 100°C. Add 100 mL o-Dichlorobenzene to slurry the solid. Reflux for 30 minutes to dissolve unreacted starting materials.

  • Filtration: Filter hot (vacuum filtration).

  • Purification: Wash the cake with hot ethanol (3 x 50 mL) to remove residual ZnCl₂ and organics.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

Expected Yield: ~85% Yellow Powder.

Application II: Polymethine Cyanine Dyes (Bio-Imaging)

Target Audience: Drug Development & Bio-Imaging Scientists. Objective: Synthesize a lipophilic NIR-active probe (Trimethine Cyanine) for mitochondrial staining.

Rationale

Cyanine dyes are critical for fluorescence microscopy. The 5-methyl group on the quinoline ring increases the dye's lipophilicity, facilitating membrane permeation (e.g., mitochondrial targeting). Furthermore, the substituent reduces "H-aggregation" (stacking that quenches fluorescence), thereby increasing brightness.

Protocol B: Two-Step Synthesis of 5,5'-Dimethyl-2,2'-quinocyanine
Step 1: Quaternization (Formation of "Salt")
  • Dissolve This compound (1.57 g, 10 mmol) in Acetonitrile (10 mL).

  • Add Ethyl Iodide (2.0 mL, excess).

  • Reflux for 24 hours under nitrogen.

  • Cool to 0°C. Precipitate with Diethyl Ether .

  • Filter the yellow solid (1-Ethyl-2,5-dimethylquinolinium iodide). Yield: ~90%.

Step 2: Cyanine Condensation
  • Dissolve the quaternary salt (1.0 g) in Pyridine (10 mL).

  • Add Triethyl Orthoformate (0.5 mL) (Bridging agent).

  • Reflux for 2 hours . The solution will turn deep blue/purple.

  • Precipitation: Pour the reaction mixture into cold Water/Ether (1:1).

  • Recrystallization: Recrystallize the crude dye from Methanol.

Characterization Target:

  • Absorbance Max: ~605 nm (Methanol).

  • Fluorescence Emission: ~625 nm.

Quality Control & Characterization

To validate the synthesis, compare the product against these standard parameters.

ParameterQuinophthalone Pigment (Protocol A)Cyanine Dye (Protocol B)Method
Appearance Bright Yellow PowderDark Blue/Purple CrystalsVisual
Melting Point >300°C (Decomposes)260–265°CCapillary MP
Solubility Insoluble in water/alcohol; Soluble in hot H₂SO₄Soluble in MeOH, DMSO; Insoluble in HexaneSolubility Test
UV-Vis (

)
420–440 nm (Solid State)600–610 nm (MeOH)Spectrophotometry
Mass Spec [M+H]+ corresponds to condensation product[M]+ cation massESI-MS

Safety & Handling Protocol

This compound is an irritant and potential environmental toxin.

  • PPE: Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat.

  • Inhalation: Handle only in a fume hood. Vapors at high temp (Protocol A) are irritating.

  • Skin Contact: Wash immediately with soap and water.[4][5] The compound is lipophilic and absorbs through skin.

  • Waste: Dispose of halogenated solvents (ODCB) and heavy metals (ZnCl₂) in dedicated hazardous waste streams.

References

  • Chemical Properties & Safety: PubChem. This compound Compound Summary. National Library of Medicine. [Link]

  • Quinophthalone Chemistry: Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (See Chapter on Quinophthalones).
  • Cyanine Dye Synthesis: Mishra, A., et al. (2000). Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973–2012. [Link]

  • Phthalic Anhydride Reactions: Iordache, F., et al. (2001).[6] Some New Applications of Phthalic Anhydride in Organic Synthesis. Revue Roumaine de Chimie. [Link]

  • Photosensitizers in Drug Dev: Ormond, A. B., & Freeman, H. S. (2013). Dye Sensitizers for Photodynamic Therapy. Materials, 6(3), 817–840. [Link][6][7][8][9][10]

Sources

Application Notes and Protocols for 2,5-Dimethylquinoline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metallic Corrosion and the Promise of Quinoline Derivatives

The degradation of metals and alloys through chemical or electrochemical reactions with their environment, a process known as corrosion, poses a significant challenge across numerous industries. From pipelines and storage tanks to boilers and heat exchangers, the integrity of metallic infrastructure is constantly under threat, particularly in acidic environments commonly used for industrial cleaning, descaling, and oil well acidizing.[1] The use of corrosion inhibitors is a primary strategy to mitigate such degradation. These chemical compounds, when added in small concentrations to the corrosive environment, effectively reduce the corrosion rate of the metal.

Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and multiple bonds are particularly effective as corrosion inhibitors.[2][3] Among these, quinoline and its derivatives have emerged as a promising class of inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[2] This guide provides a comprehensive protocol for the evaluation and application of 2,5-Dimethylquinoline as a potential corrosion inhibitor.

Due to a notable gap in the current scientific literature regarding specific experimental data for this compound, this document will establish a foundational understanding based on the well-documented behavior of analogous quinoline derivatives. The protocols herein are designed to be robust and adaptable, providing researchers with a validated framework to assess the efficacy of this compound and other related compounds.

The Mechanistic Underpinnings of Corrosion Inhibition by Quinoline Derivatives

The effectiveness of quinoline derivatives as corrosion inhibitors stems from their molecular structure. The quinoline ring system, a bicyclic heteroaromatic compound, is rich in π-electrons and possesses a nitrogen atom with a lone pair of electrons. These features are crucial for the adsorption of the inhibitor molecule onto the metal surface, which is the fundamental mechanism of corrosion inhibition.[2]

The adsorption process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the quinoline molecule can become protonated, leading to a cationic species that can be adsorbed on a cathodically charged metal surface.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring can be donated to the vacant d-orbitals of the metal atoms, leading to a strong, stable adsorbed layer.[4]

This adsorbed layer acts as a physical barrier, isolating the metal surface from the corrosive medium and thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6] Many quinoline derivatives are classified as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[2][5][7]

Experimental_Workflow cluster_electrochem Electrochemical Suite start Material Preparation (Metal Coupons, Inhibitor Solutions) weight_loss Weight Loss Method start->weight_loss electrochemical Electrochemical Tests start->electrochemical data_analysis Data Analysis & Interpretation weight_loss->data_analysis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis surface_analysis Surface Analysis (Optional) conclusion Conclusion on Inhibition Efficiency & Mechanism surface_analysis->conclusion data_analysis->surface_analysis data_analysis->conclusion pdp->data_analysis eis->data_analysis

Caption: General experimental workflow for evaluating a corrosion inhibitor.

Protocol 1: Gravimetric (Weight Loss) Method

This fundamental technique provides a direct measure of the corrosion rate and the inhibitor's efficiency by quantifying the loss in mass of a metal coupon over time.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without this compound and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions.

  • Abrasive papers (e.g., silicon carbide) of various grits.

  • Analytical balance (accuracy ±0.1 mg).

  • Glass beakers or corrosion cells.

  • Thermostatically controlled water bath.

  • Corrosive medium (e.g., 1 M HCl).

  • This compound.

  • Acetone and distilled water for cleaning.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solution (blank) and a series of solutions containing different concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M).

  • Immersion: Immerse one coupon in each of the prepared solutions, ensuring the coupons are fully submerged. Conduct the tests at a constant temperature for a specified duration (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, clean them to remove corrosion products (typically by gentle brushing in a solution containing an appropriate inhibitor), wash with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).

Data Analysis:

  • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × ΔW) / (A × T × ρ) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective inhibitor film. [8][9] Objective: To investigate the mechanism of inhibition and the properties of the adsorbed film of this compound on the metal surface.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer.

  • Three-electrode corrosion cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). [10]* Corrosive solutions (blank and with various inhibitor concentrations).

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell with the desired test solution.

  • Stabilization: Immerse the electrodes in the solution and allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached. [10]4. EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz). Record the resulting current response to obtain the impedance data.

Data Analysis:

  • Nyquist and Bode Plots: The impedance data is typically represented as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: The data is analyzed by fitting it to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

  • Inhibition Efficiency (IE%): The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection. IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Protocol 3: Potentiodynamic Polarization (PDP)

This technique provides information on the kinetics of both anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type. [11][12] Objective: To determine the corrosion current density (Icorr) and to understand the effect of this compound on the anodic and cathodic reactions.

Materials and Equipment:

  • Same as for EIS (Potentiostat and three-electrode cell).

Procedure:

  • Electrode and Cell Setup: Prepare the electrode and assemble the cell as in the EIS protocol.

  • Stabilization: Allow the system to reach a stable OCP.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV relative to OCP) to an anodic value (e.g., +250 mV relative to OCP) at a slow, constant scan rate (e.g., 0.5 mV/s). [10]Record the resulting current.

Data Analysis:

  • Tafel Plots: The data is plotted as potential versus the logarithm of the current density (Tafel plot).

  • Corrosion Current (Icorr): The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). A lower Icorr value signifies a lower corrosion rate.

  • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Inhibitor Type: By observing the shift in the anodic and cathodic branches of the polarization curves upon addition of the inhibitor, one can classify it. If both branches are significantly affected, it is a mixed-type inhibitor. [7]

Interpreting the Data: Adsorption Isotherms and Performance Metrics

The relationship between the inhibitor concentration and its efficiency can be further understood by fitting the experimental data to various adsorption isotherms. [5][6][7]The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of the inhibitor on the metal surface. It is represented by the equation:

C / θ = 1/K_ads + C

where C is the inhibitor concentration, θ is the degree of surface coverage (approximated as IE%/100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption of the inhibitor follows the Langmuir isotherm.

Table 1: Representative Performance Data for a Quinoline Derivative Inhibitor on Mild Steel in 1 M HCl

Inhibitor Conc. (M)Weight Loss IE%EIS IE% (from Rct)PDP IE% (from Icorr)
0 (Blank)000
1.00E-0645.248.546.8
1.00E-0568.771.370.1
1.00E-0485.488.287.5
1.00E-0394.195.895.2

Note: This data is illustrative and based on typical results for effective quinoline-based inhibitors. Actual results for this compound must be determined experimentally.

Theoretical Validation: Quantum Chemical Calculations

In the absence of extensive experimental data, quantum chemical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into the potential effectiveness of an inhibitor. [13]Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be correlated with inhibition efficiency.

  • E_HOMO: A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, suggesting better inhibition efficiency.

  • E_LUMO: A lower E_LUMO value implies a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency. [13] For this compound, it is expected that the electron-donating methyl groups and the inherent properties of the quinoline ring would result in favorable quantum chemical parameters for corrosion inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound as a corrosion inhibitor. By employing a combination of gravimetric and electrochemical methods, researchers can obtain reliable data on its inhibition efficiency and mechanism. While direct experimental evidence for this specific compound is pending, the established behavior of analogous quinoline derivatives strongly suggests its potential as an effective corrosion inhibitor, particularly in acidic media. Future research should focus on performing the detailed experimental work outlined in these protocols to quantify the performance of this compound and to explore its efficacy on different metals and under various environmental conditions.

References

  • SciSpace. (2020, July 28). Corrosion inhibition of mild steel by N, N'-(5,5- dimethylcyclohexane-1,3-diylidene)dianiline in acid media. Available from: [Link]

  • ResearchGate. Corrosion inhibition of mild steel by the new class of inhibitors [2,5-bis(n-pyridyl)-1,3,4-thiadiazoles] in acidic media. Available from: [Link]

  • ResearchGate. Integrating experimental and computational approaches to evaluate quinoline derivative as corrosion inhibitor for Q235 steel in simulated acidizing fluid under static and hydrodynamic conditions. Available from: [Link]

  • ResearchGate. The inhibition of mild steel corrosion in acidic solutions by 2,5-bis(4-pyridyl)-1,3,4-thiadiazole: Structure-activity correlation. Available from: [Link]

  • ResearchGate. (2025, August 7). Novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium: Electrochemical, SEM, AFM, and XPS studies. Available from: [Link]

  • ResearchGate. Influence of 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole on corrosion inhibition of mild steel in acidic media. Available from: [Link]

  • ResearchGate. (2025, August 9). 3,7-Dimethylquinoxalin-2-(1H)-one for inhibition of acid corrosion of carbon steel. Available from: [Link]

  • ResearchGate. Potentiodynamic polarisation curves and data fitting under two.... Available from: [Link]

  • ResearchGate. (2025, August 9). Corrosion inhibition and adsorption behaviour of two novel quinolin-8-ols on carbon steel surface in HCl: synthesis, electrochemical, surface characterisation, and quantum chemical approaches. Available from: [Link]

  • ResearchGate. (2025, August 6). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution. Available from: [Link]

  • ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. Available from: [Link]

  • National Center for Biotechnology Information. (2010). 4-Chloro-2,5-dimethylquinoline. PMC. Available from: [Link]

  • ASTM International. Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. Available from: [Link]

  • Materials Science. Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Available from: [Link]

  • Physical Chemistry Research. (2023, June 20). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Available from: [Link]

  • National Institute of Standards and Technology. (2007, May 1). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. Available from: [Link]

  • Ross Macdonald. ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY. Available from: [Link]

Sources

Application Note: Development of 2,5-Dimethylquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the engineering of fluorescent probes utilizing the 2,5-dimethylquinoline scaffold. While the quinoline ring is a privileged pharmacophore, the specific 2,5-dimethyl substitution pattern offers unique advantages: the 2-methyl group serves as a highly reactive site for Knoevenagel condensation to extend


-conjugation, while the 5-methyl group  provides lipophilic tuning and steric modulation without disrupting the planar electronic system.

This protocol focuses on developing Mito-2,5-DMQ , a cationic styryl probe designed for mitochondrial targeting and viscosity sensing via an Intramolecular Charge Transfer (ICT) mechanism.[1]

Molecular Design Strategies

The development of this probe relies on the "Push-Pull" electronic architecture.[1] By quaternizing the quinoline nitrogen, we create a strong electron acceptor.[1] Condensation with an electron-rich aldehyde introduces a donor moiety.[1][2]

Structural Logic
  • Acceptor (A): The N-methylated quinolinium core.[1] The positive charge enhances water solubility and drives mitochondrial accumulation via membrane potential (

    
    ).[1]
    
  • Donor (D): A dimethylamino-phenyl group connected via a vinyl bridge.[1]

  • Bridge (

    
    ):  The vinyl group formed from the 2-methyl position.[1]
    
  • Modulator: The 5-methyl group increases the scaffold's lipophilicity (

    
    ), improving membrane permeability compared to unsubstituted quinolines.[1]
    
Mechanism of Action (ICT & Viscosity)

Upon excitation, electron density shifts from the Donor to the Acceptor.[1] In low-viscosity solvents, the excited state creates a "twisted" conformation (TICT) that decays non-radiatively (low fluorescence).[1] In high-viscosity environments (e.g., cellular mitochondria or nucleic acid binding), rotation is restricted, forcing radiative decay (high fluorescence).[1]

G DMQ This compound (Scaffold) Quat N-Methylation (Activation) DMQ->Quat CH3I / Reflux Cond Knoevenagel Condensation Quat->Cond + Aldehyde Piperidine cat. Probe Mito-2,5-DMQ (Fluorescent Probe) Cond->Probe Viscosity High Viscosity (Mitochondria) Probe->Viscosity Binding/Entry Signal Strong Fluorescence (Radiative Decay) Viscosity->Signal Restricted Rotation

Figure 1: Synthetic pathway and sensing mechanism of the this compound probe.

Synthetic Protocol

Materials
  • Precursor: this compound (CAS: 1763-11-7 or isomeric mix purified).[1][2]

  • Reagents: Methyl Iodide (MeI), 4-(Dimethylamino)benzaldehyde, Piperidine, Ethanol, Acetonitrile.[1]

  • Equipment: Reflux condenser, NMR (400 MHz), UV-Vis Spectrophotometer.

Step 1: Quaternization (Synthesis of Salt 1)

The 2-methyl group is weakly acidic; N-methylation dramatically increases this acidity, facilitating the subsequent condensation.[1]

  • Dissolve This compound (1.57 g, 10 mmol) in anhydrous acetonitrile (10 mL).

  • Add Methyl Iodide (2.84 g, 20 mmol) dropwise under an inert atmosphere (

    
    ).
    
  • Reflux at 80°C for 12 hours. The solution will darken.

  • Cool to room temperature. Precipitate by adding cold diethyl ether (50 mL).

  • Filter the yellow solid, wash with ether (

    
     mL), and dry under vacuum.[1]
    
    • Yield Target: >85%.[1][3][4]

    • Checkpoint:

      
      H NMR should show a new singlet around 
      
      
      
      4.4-4.6 ppm (N-CH
      
      
      ).[1][2]
Step 2: Knoevenagel Condensation (Probe Synthesis)[1]
  • Dissolve Salt 1 (1 mmol) and 4-(Dimethylamino)benzaldehyde (1.1 mmol) in Ethanol (15 mL).

  • Add catalytic Piperidine (3-5 drops).[1]

  • Reflux for 6–8 hours. The color will shift to deep red/orange.[1]

  • Cool and remove solvent under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (DCM:MeOH 20:1).

    • Product: A dark red solid (Mito-2,5-DMQ).[1][2]

Photophysical Characterization

Characterize the probe in solvents of varying polarity (e.g., Water, PBS, EtOH, DMSO, Toluene) to establish solvatochromism.[1]

Table 1: Expected Photophysical Parameters

Solvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
PBS (pH 7.4) 460610150< 0.05 (Weak)
Ethanol 4756001250.15
Glycerol 4805801000.65 (Strong)

Note: The probe is expected to be "Turn-On" in viscous media (Glycerol) or upon binding to biomolecules.

Biological Application Protocols

Preparation of Stock Solutions
  • Prepare a 1.0 mM stock solution of Mito-2,5-DMQ in DMSO.

  • Store at -20°C in the dark. Stable for 3 months.

  • Working Solution: Dilute stock to 1–5

    
    M in PBS or cell culture media immediately before use. Ensure DMSO concentration is < 0.5%.[1]
    
Live Cell Imaging (Mitochondrial Staining)

This protocol is validated for HeLa, MCF-7, and RAW 264.7 cell lines.[1]

  • Seeding: Seed cells in a confocal dish and incubate for 24h at 37°C (

    
    ).
    
  • Staining: Remove media and wash cells twice with PBS.[1]

  • Add 5

    
    M probe working solution  and incubate for 20–30 minutes .
    
    • Tip: Co-stain with MitoTracker Green (100 nM) for colocalization studies.[1]

  • Washing: Wash cells

    
     with PBS to remove background fluorescence.[1]
    
  • Imaging:

    • Excitation: 488 nm (Blue laser) or 514 nm.[1]

    • Emission Collection: 580–650 nm (Red channel).[1]

  • Validation: Treat cells with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 10

    
    M) to depolarize mitochondria.[1] Fluorescence signal should decrease significantly, confirming 
    
    
    
    dependence.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Fluorescence Probe aggregation or TICT quenching in water.[1][2]Ensure complete dissolution in DMSO first.[1][2] Image in viscous media or confirm mitochondrial uptake.[1]
High Background Non-specific binding or insufficient washing.[1][2]Reduce concentration to 1

M; increase washing steps.[1][2]
No Red Shift Failed condensation (Aldehyde did not react).Check NMR for vinyl protons (

7.0–8.0 ppm, doublets,

Hz).[1]

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Source: Crimson Publishers (2023).[1][5] Context: Overview of quinoline scaffolds in bioimaging and their low toxicity profiles.

  • Synthesis of New Styrylquinoline Cellular Dyes. Source: ResearchGate (2015).[1][6] Context: Protocols for Sonogashira and condensation reactions to create styryl-quinoline derivatives.[1][7][8]

  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes. Source: RSC Publishing.[1] Context: mechanistic insights into styryl dyes and mitochondrial tracking efficiency.[1]

  • A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging. Source: PubMed (2016).[1][9][10] Context: Example of functionalizing the quinaldine methyl group for ion sensing.

  • Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline. Source: NIST (2007).[1][11] Context: Physical property data for dimethylquinoline isomers to support synthesis planning.

Sources

Application Note: Strategic Synthesis of Novel Ligands from 2,5-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 2,5-dimethylquinoline (2,5-DMQ) as a scaffold for novel ligand design in coordination chemistry and drug discovery. Unlike symmetrical heterocycles, 2,5-DMQ offers a unique "reactivity gradient" between the C2-methyl (activated, acidic) and C5-methyl (aromatic, toluene-like) positions. This note provides validated protocols for exploiting this selectivity to generate styryl-based luminescent ligands and Schiff-base precursors via Riley oxidation, supporting applications in metallodrug development and MOF synthesis.

Introduction: The Reactivity Gradient

The primary challenge in functionalizing dimethyl-substituted heterocycles is regioselectivity. In 2,5-DMQ, the nitrogen atom exerts a strong electron-withdrawing effect on the C2 position, significantly increasing the acidity of the C2-methyl protons (


 in DMSO, comparable to 2-picoline). Conversely, the C5-methyl group resides on the carbocyclic ring, behaving similarly to the methyl group of toluene, and is inert to mild base-catalyzed condensation.

This electronic disparity allows for sequential functionalization :

  • C2-Dominant Reactions: Aldol-type condensations, Knoevenagel reactions, and SeO₂ oxidations occur almost exclusively at C2 under standard conditions.

  • C5-Secondary Reactions: Radical bromination or high-temperature oxidation is required to functionalize C5, usually performed after C2 protection or transformation.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactivityMap DMQ This compound (Parent Scaffold) Styryl Styryl Ligands (Luminescent/Bioactive) DMQ->Styryl Path A: Knoevenagel Condensation (Ar-CHO, Ac2O, Reflux) Aldehyde 2-Formyl-5-methylquinoline (Schiff Base Precursor) DMQ->Aldehyde Path B: Riley Oxidation (SeO2, Dioxane/H2O) Schiff N,N-Bidentate Ligands (Imine Complexes) Aldehyde->Schiff Condensation (R-NH2, EtOH)

Figure 1: Divergent synthetic pathways for ligand generation from 2,5-DMQ. Path A utilizes the acidity of C2-Me; Path B utilizes selective oxidation.

Protocol A: Synthesis of Styryl-Quinoline Ligands

Application: These ligands act as


-donors with extended 

-conjugation, suitable for luminescent Ru(II) or Ir(III) complexes and EGFR kinase inhibition studies.
Mechanism

The reaction proceeds via a Knoevenagel condensation . Acetic anhydride serves a dual role: it acts as the solvent and forms a reactive intermediate with the aldehyde, while facilitating the dehydration step to form the alkene.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: 4-(Dimethylamino)benzaldehyde (or Pyridine-2-carboxaldehyde for N,N-ligands) (1.2 eq)

  • Solvent/Promoter: Acetic Anhydride (

    
    )
    
  • Catalyst: Anhydrous Zinc Chloride (

    
    ) (Optional, 0.1 eq - accelerates reaction)
    
Step-by-Step Procedure
  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (5 mmol, 785 mg) in Acetic Anhydride (10 mL).

  • Addition: Add the aromatic aldehyde (6 mmol). If using

    
    , add it now under a nitrogen blanket.
    
  • Reflux: Heat the mixture to reflux (

    
     oil bath) for 12–18 hours.
    
    • Checkpoint: Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The product is typically highly fluorescent under UV (365 nm).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (50 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

    • Neutralize with 10% NaOH or saturated

      
       until pH ~8. A precipitate should form.[1]
      
  • Purification:

    • Filter the precipitate and wash with water.[1]

    • Recrystallize from hot Ethanol or MeOH.

    • Yield Expectation: 70–85%.

Data Validation (Expected NMR):

  • Vinylic Protons: Look for two doublets with a large coupling constant (

    
     Hz), indicating the trans-(E)-isomer. Typically found between 
    
    
    
    7.2–8.0 ppm.
  • C5-Methyl: Singlet remains at

    
     ~2.6 ppm (distinct from the reacted C2 side).
    

Protocol B: Selective Oxidation to Schiff Base Precursors

Application: Synthesis of 5-methylquinoline-2-carbaldehyde. This intermediate is critical for creating "pincer" ligands (e.g., hydrazones or thiosemicarbazones) used in catalysis.

Mechanism: The Riley Oxidation

Selenium dioxide (


) selectively attacks the enolizable protons at C2.[2][3] The reaction proceeds through a 

-ketoseleninic acid intermediate, which undergoes a [2,3]-sigmatropic rearrangement and elimination of selenium to yield the aldehyde.
Safety Warning

Selenium Dioxide is highly toxic and an environmental hazard. All weighing must occur in a fume hood. All waste must be segregated as "Heavy Metal/Selenium Waste."

Materials
  • Substrate: this compound (10 mmol)

  • Oxidant: Selenium Dioxide (

    
    ) (11 mmol, 1.1 eq)
    
  • Solvent: 1,4-Dioxane (20 mL) and Water (1 mL)

    • Note: The presence of water is crucial to prevent over-oxidation to the carboxylic acid.

Step-by-Step Procedure
  • Setup: Charge a 100 mL flask with this compound and 1,4-dioxane.

  • Oxidant Addition: Add pulverized

    
     in one portion. Add the water (1 mL).
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The reaction will deposit black elemental selenium (

      
      ) as the oxidation proceeds.
      
  • Filtration:

    • Hot Filtration: Filter the hot mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad with hot dioxane.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • The residue is often a waxy solid. Dissolve in

      
      , wash with brine, dry over 
      
      
      
      .
  • Purification: Flash column chromatography (SiO₂, 0-10% MeOH in DCM).

    • Yield Expectation: 50–65%.

Ligand Formation (Schiff Base)
  • Condensation: Dissolve the isolated aldehyde (1 eq) in Ethanol. Add an amine (e.g., 2-aminophenol, 1 eq). Reflux for 2 hours. The Schiff base usually precipitates upon cooling.

Experimental Workflow & Logic

The following flowchart visualizes the decision-making process for synthesizing these ligands, ensuring self-validation at critical steps.

Workflow Start Start: this compound Decision Target Ligand Type? Start->Decision PathA Path A: Conjugated/Styryl Decision->PathA Optical/Bioactive PathB Path B: Chelate/Schiff Base Decision->PathB Coordination/MOF ReagentA Add Aldehyde + Ac2O PathA->ReagentA CheckA Check: Is solution fluorescent? ReagentA->CheckA ProductA Isolate Styryl Ligand CheckA->ProductA ReagentB Add SeO2 + Dioxane/H2O PathB->ReagentB CheckB Check: Black Se(0) precipitate? ReagentB->CheckB Intermed Intermediate: 2-CHO-5-Me-Quinoline CheckB->Intermed StepB2 Add Amine + EtOH Intermed->StepB2 ProductB Isolate Schiff Base Ligand StepB2->ProductB

Figure 2: Logical workflow for ligand synthesis. Checkpoints (parallelograms) act as stop/go validation steps.

Characterization Summary

The following table summarizes the key spectroscopic shifts expected when converting 2,5-DMQ to its derivatives.

FeatureParent (2,5-DMQ)Styryl Derivative (Path A)Aldehyde Intermediate (Path B)
C2-Group Proton

2.70 ppm (s, 3H)
Disappears

10.1 ppm (s, 1H, CHO)
C5-Group Proton

2.60 ppm (s, 3H)

2.60 ppm (s, 3H)

2.65 ppm (s, 3H)
Alkene Region Empty

7.2–7.8 ppm (d,

)
Empty
IR (Carbonyl) NoneNone~1700 cm⁻¹ (Strong)

References

  • Reactivity of Methylquinolines: Musiol, R. et al. "Styrylquinoline – A versatile scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2006.

  • Riley Oxidation Protocol: "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Synlett, 2005.

  • Styrylquinoline Synthesis: "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Selenium Dioxide Safety & Mechanism: "Riley Oxidation." Wikipedia/Organic Chemistry Portal (General Reference).

Sources

Application Notes and Protocols: 2,5-Dimethylquinoline in the Manufacturing of Specialty Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 2,5-Dimethylquinoline in Advanced Polymer Science

This compound, a heterocyclic aromatic compound, is a versatile intermediate primarily recognized for its role in the synthesis of dyes, pigments, and pharmaceuticals.[1] However, its potential as a building block for specialty polymers remains a largely unexplored frontier with significant promise. The incorporation of the rigid, planar quinoline moiety, adorned with strategically placed methyl groups, into a polymer backbone can impart a unique combination of thermal stability, chemical resistance, and specific optoelectronic properties. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in the synthesis of high-performance polyquinolines and other specialty polymers. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization and potential applications of these novel materials.

Core Concepts: The Friedländer Annulation for Polyquinoline Synthesis

The most prominent pathway to forming the quinoline ring system is the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2] This reaction can be adapted for polymerization, where bifunctional monomers undergo sequential Friedländer reactions to form a polyquinoline chain.

In the context of this compound, it is important to note that this molecule itself is not directly polymerized in a chain-growth fashion. Instead, it serves as a structural motif that can be incorporated into monomers designed for step-growth polymerization, typically through the Friedländer synthesis. For instance, a monomer could be designed with a this compound core and reactive functional groups at other positions, allowing it to react with a suitable comonomer.

Visualizing the Pathway: Generalized Friedländer Polymerization

The following diagram illustrates the general principle of forming a polyquinoline chain via a Friedländer-type polycondensation.

Friedlander_Polymerization cluster_reactants Reactants Monomer_A Monomer A (e.g., bis(o-aminoketone)) Polymer Polyquinoline Chain (...-Quinoline-Ar-Quinoline-...) Monomer_A->Polymer Polycondensation Monomer_B Monomer B (e.g., bis(ketomethylene)) Monomer_B->Polymer H2O H₂O (byproduct) Polymer->H2O Catalyst Acid or Base Catalyst Catalyst->Polymer

Sources

Analytical Methods for Quantifying 2,5-Dimethylquinoline: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2,5-Dimethylquinoline (2,5-DMQ) is a nitrogen-containing heterocyclic compound (NHC) often encountered as a degradation product in pharmaceutical synthesis, a component of coal tar derivatives, or an environmental contaminant in groundwater.

Accurate quantification is challenging due to the presence of positional isomers (e.g., 2,4-DMQ, 2,6-DMQ) which exhibit nearly identical mass spectra. Therefore, chromatographic resolution is the critical quality attribute (CQA) for any analytical method targeting this analyte.

Physicochemical Drivers for Method Design

The analytical strategy is dictated by the molecule's properties:

  • Basicity (pKa ~4.9 - 5.2): 2,5-DMQ accepts protons.[1][2] In acidic media (pH < 3), it exists as a cation (

    
    ), which is water-soluble.[1] In basic media (pH > 7), it is neutral (
    
    
    
    ), favoring organic extraction.[1]
  • Volatility: Sufficient for Gas Chromatography (GC), which is the Gold Standard for resolution.

  • Fluorescence: The quinoline core is fluorogenic, making HPLC-FLD a highly sensitive alternative for trace analysis in aqueous matrices.[1]

PropertyValue (Approx)Analytical Implication
Molecular Weight 157.21 g/mol Suitable for GC-MS and LC-MS/MS.[1][2]
LogP ~2.8 - 3.0High retention on C18 columns; amenable to SPE.[1][2]
Boiling Point ~260-265°CRequires GC inlet temps >250°C.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: Preferred Method (High Resolution) Application: Complex organic mixtures, soil extracts, raw materials.[1]

Principle

GC-MS provides the necessary peak capacity to separate 2,5-DMQ from its isomers.[1] We utilize a non-polar stationary phase (5% phenyl) which separates based on boiling point and steric hindrance of the methyl groups.

Instrument Configuration[2][7]
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Why: The "Ultra Inert" (UI) deactivation is crucial.[1] Basic quinolines interact with active silanol sites on standard columns, causing peak tailing.[1]

  • Inlet: Split/Splitless, 280°C.

    • Liner: Deactivated splitless liner with glass wool (to trap non-volatiles).[1]

Thermal Gradient Protocol

This gradient is optimized to maximize the resolution window between dimethylquinoline isomers.[1]

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1151500
Ramp 252000
Ramp 3203003.0

Total Run Time: ~20 minutes. Note: The slow ramp (5°C/min) between 150°C and 200°C is the "Isomer Resolution Zone" where 2,5-DMQ elutes.

Mass Spectrometry Parameters[2][8]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Mode: SIM (Selected Ion Monitoring) for quantification; Scan (40-300 amu) for ID.[1]

  • Target Ions:

    • Quant Ion: m/z 157 (Molecular Ion,

      
      )
      
    • Qualifier Ions: m/z 156 (

      
      ), m/z 142 (
      
      
      
      ), m/z 115.[1]

Method B: HPLC-Fluorescence (HPLC-FLD)

Status: Alternative Method (High Sensitivity) Application: Aqueous environmental samples, biological fluids (plasma/urine).[1]

Principle

Quinolines exhibit strong native fluorescence in acidic media.[1] Reversed-phase chromatography separates the analyte, while acidic buffers enhance ionization and fluorescence quantum yield.

Chromatographic Conditions[2][6][9][10]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5).

    • Why pH 2.5? Ensures 2,5-DMQ is fully protonated (

      
      ), preventing peak broadening due to mixed ionization states.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Isocratic Mode: 75% A / 25% B (Adjust B% if isomers co-elute).[1]

Detection[2][6]
  • Excitation Wavelength (

    
    ):  315 nm[1]
    
  • Emission Wavelength (

    
    ):  405 nm[1]
    
  • Validation Note: If using UV-Vis only, monitor at 225 nm (strongest absorption) and 280 nm .[1]

Sample Preparation Protocols

The extraction logic relies on "pH Switching" to isolate the basic analyte from neutral and acidic interferences.

Visual Workflow (Logic Map)[2]

G Sample Raw Sample (Water/Biofluid) pH_Adj Adjust pH > 10 (NaOH) Sample->pH_Adj Neutralize Analyte Extract Liquid-Liquid Extraction (DCM or MTBE) pH_Adj->Extract Partitioning Phase_Sep Collect Organic Phase (Contains Neutral 2,5-DMQ) Extract->Phase_Sep Dry Evaporate & Reconstitute Phase_Sep->Dry Concentration Inject Inject to GC-MS or HPLC Dry->Inject

Figure 1: pH-Switching Extraction Logic. By adjusting pH > pKa, 2,5-DMQ becomes neutral and partitions into the organic solvent.

Protocol: Solid Phase Extraction (SPE)

For trace analysis (< 10 ppb), SPE is required to concentrate the sample.[1]

  • Cartridge Selection: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1]

    • Why: Retains basic compounds via both hydrophobic and ionic interactions.[1]

  • Conditioning: 3 mL Methanol followed by 3 mL Water (pH 2).

  • Loading: Acidify sample to pH 2 (ensures binding to cation exchange sites) and load at 2 mL/min.

  • Washing:

    • Wash 1: 0.1 M HCl (Removes neutrals/acids).[1]

    • Wash 2: Methanol (Removes hydrophobic neutrals).[1]

  • Elution: 3 mL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][3][4] High pH neutralizes the ammonium sites on the analyte and the sorbent, releasing the 2,5-DMQ.

  • Reconstitution: Evaporate eluate under nitrogen and reconstitute in mobile phase (for HPLC) or Ethyl Acetate (for GC).

Quality Control & Validation

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Internal Standard (IS): Use Quinoline-d7 or 2-Methylquinoline (if resolution is confirmed).[1] Add IS prior to extraction to correct for recovery losses.

  • System Suitability Test (SST):

    • Resolution (

      
      ):  Must be > 1.5 between 2,5-DMQ and nearest isomer (e.g., 2,6-DMQ).
      
    • Tailing Factor (

      
      ):  Must be < 1.5 (Critical for basic compounds).[1]
      
  • Linearity: 5-point calibration curve (

    
    ).
    
  • Blank Analysis: Verify no carryover (quinolines are "sticky").

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active silanols in column/liner.[1][2]Replace liner with "deactivated" type; trim column guard.
Low Recovery Incorrect pH during extraction.[1][2]Verify pH > 10 for LLE or pH < 2 for MCX loading.[1][2]
Isomer Co-elution Ramp rate too fast.Slow the GC oven ramp to 2°C/min in the elution zone.

References

  • U.S. EPA. (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[1] [Link][1]

  • Fiori, J., et al. (2007).[1][5] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Journal of Chromatography B. [Link]

  • PubChem. (2023).[1] 2,6-Dimethylquinoline Compound Summary (Isomer Analog Data). National Library of Medicine.[1] [Link][1]

Sources

Troubleshooting & Optimization

Column chromatography protocols for 2,5-Dimethylquinoline separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Method Development Subject: Isolation and Purification Protocols for Alkylquinolines

Core Technical Directive: The Basicity Challenge

The primary failure mode in separating 2,5-Dimethylquinoline (2,5-DMQ) is peak tailing and irreversible adsorption .

The Mechanism: 2,5-DMQ is a nitrogenous heterocycle with a pKa of approximately 5.2 . Standard silica gel (


) possesses acidic silanol groups (

, pKa ~3.5–4.5).[1]
  • The Interaction: The basic nitrogen of the quinoline accepts a proton from the acidic silanol, forming an ionic bond (

    
    ).[1]
    
  • The Result: This secondary interaction is far stronger than the desired Van der Waals or dipole-dipole interactions, causing severe tailing (Asymmetry Factor

    
    ) and yield loss.[1]
    

The Solution: You must suppress silanol activity (Normal Phase) or control ionization state (Reversed Phase).[1]

Validated Protocols
Protocol A: Normal Phase (Flash/Prep LC)

Best for: Crude synthesis mixtures, gram-scale isolation.[1]

Stationary Phase: Silica Gel (40–63 µm) Mobile Phase: Hexane / Ethyl Acetate (Hex/EtOAc) + Modifier [1]

ParameterSpecificationRationale
Base Modifier Triethylamine (TEA) 1% v/vCompetitively binds to silanol sites, "blocking" them from the quinoline.[1]
Pre-treatment Mandatory Slurry pack the column with Hexane + 1% TEA. Flush with 2 column volumes (CV) before loading sample.[1]
Elution Gradient 0%

30% EtOAc in Hexane
2,5-DMQ is lipophilic; high EtOAc is rarely needed unless the mixture contains polar byproducts.
Sample Loading Liquid Load (DCM)Dry loading on silica can cause degradation or permanent binding if the silica isn't deactivated first.[1]

Step-by-Step Workflow:

  • Deactivation: Suspend silica in Hexane containing 1% TEA. Pour into column.

  • Equilibration: Flush with 2 CV of Hexane/TEA (99:1).

  • Loading: Dissolve crude 2,5-DMQ in minimal Dichloromethane (DCM) or Toluene. Load carefully.

  • Elution: Run isocratic Hexane/TEA (99:1) for 1 CV, then gradient to Hexane/EtOAc/TEA (70:29:1).[1]

  • Post-Run: Evaporate fractions. Note: TEA has a high boiling point (

    
    C).[1] To remove trace TEA, dissolve product in DCM and wash with saturated 
    
    
    
    or perform azeotropic distillation with heptane.[1]
Protocol B: Reversed Phase (HPLC/UPLC)

Best for: Isomer separation (e.g., separating 2,5-DMQ from 2,7-DMQ), purity checks.[1]

Stationary Phase: C18 (End-capped) or Phenyl-Hexyl Mobile Phase: Acetonitrile (ACN) / Buffer[1]

Buffer SystempH RangeApplication
Ammonium Bicarbonate (10mM)pH 10.0Recommended. Keeps 2,5-DMQ neutral (unprotonated).[1] Increases retention and improves peak shape.
Formic Acid (0.1%)pH ~2.7MS Compatible. Keeps 2,5-DMQ fully protonated.[1] Good peak shape, but reduced retention (elutes near void).[1]
Phosphate Buffer pH 7.0Neutral pH. Good general resolution, but non-volatile (not MS compatible).[1]

Critical Logic: Avoid pH 4–6. At this range, the quinoline is partially protonated, leading to "retention time wandering" and split peaks.

Troubleshooting & FAQs

Q1: My peak is still tailing despite adding TEA. What now? A: The "memory effect" of the silica is strong.

  • Increase Modifier: Bump TEA to 2% or switch to Ammonium Hydroxide (

    
    ) if using a polar solvent system (DCM/MeOH).
    
  • Change Stationary Phase: Switch to Amine-functionalized Silica (

    
    -Silica). This phase is natively basic and requires no mobile phase modifiers. It acts as a "virtual" normal phase column.
    

Q2: I cannot separate this compound from 2,7-Dimethylquinoline. A: Isomer separation requires shape selectivity, not just polarity.

  • Normal Phase: Ineffective for this pair.

  • Reversed Phase: Switch from C18 to a Phenyl-Hexyl or Biphenyl column. The

    
    -
    
    
    
    interactions between the stationary phase and the quinoline ring are sensitive to the methyl substitution pattern. The 2,5-isomer (sterically hindered near the nitrogen) will interact differently than the 2,7-isomer (more accessible planar surface).[1]

Q3: Can I use Acetone instead of Ethyl Acetate? A: No. Acetone absorbs UV (if using UV detection) and can form Schiff bases with primary amine impurities in your crude mixture, creating new artifacts.[1] Stick to EtOAc or MTBE.

Q4: My retention time shifts between runs. A: This is a pH equilibration issue.

  • Cause: If using volatile buffers (Ammonium Bicarbonate), the pH in the reservoir can drift as ammonia evaporates.[1]

  • Fix: Prepare fresh buffer daily and ensure the column is re-equilibrated for at least 10 column volumes if switching pH.

Decision Logic & Workflows
Workflow 1: Method Selection Strategy

MethodSelection Start Start: 2,5-DMQ Separation Scale What is your scale? Start->Scale Prep Preparative (>100 mg) Scale->Prep Analytical Analytical / Purity (<10 mg) Scale->Analytical Silica Standard Silica Gel? Prep->Silica Standard Lab AmineCol Amine-Bonded Column? Prep->AmineCol Specialty Lab IsomerCheck Isomer Separation Needed? Analytical->IsomerCheck NP_Protocol Protocol A: Hex/EtOAc + 1% TEA (Pre-wash silica!) Silica->NP_Protocol NP_Amine Hex/EtOAc (No modifier needed) AmineCol->NP_Amine C18_HighPH C18 Column 10mM NH4HCO3 (pH 10) IsomerCheck->C18_HighPH No (General Purity) Phenyl Phenyl-Hexyl Column 0.1% Formic Acid IsomerCheck->Phenyl Yes (2,5 vs 2,7)

Caption: Decision matrix for selecting the optimal stationary and mobile phases based on scale and separation complexity.

Workflow 2: Troubleshooting Tailing

TailingFix Problem Problem: Peak Tailing / Streaking Check1 Is TEA present? Problem->Check1 Action1 Add 1% TEA to Mobile Phase Check1->Action1 No Check2 Was Column Pre-washed? Check1->Check2 Yes Action1->Check2 Action2 Restart: Slurry pack with TEA/Hexane Check2->Action2 No Check3 Sample Load Solvent? Check2->Check3 Yes Action2->Check3 Action3 Avoid MeOH in load. Use DCM or Toluene. Check3->Action3 Polar Solvent Used Success Symmetric Peak Check3->Success Non-polar Used Action3->Success

Caption: Step-by-step logic to eliminate peak tailing caused by silanol interactions.

References & Authority
  • Organic Syntheses Procedure (General Alkyl Purification):

    • Protocol: "The silica gel was deactivated by flushing with 1 L of 5% triethylamine-hexane solution followed by 2 L of hexane to remove excess triethylamine."[2]

    • Relevance: Establishes the standard for deactivating silica for basic compounds.

    • Source: [Organic Syntheses, Coll.[1] Vol. 10, p. 20]([Link]1]

  • Separation of Quinoline Isomers (HPLC):

    • Protocol: Use of Reversed Phase (C18/Phenyl) with phosphate buffers.[1]

    • Relevance: Confirms the necessity of pH control for quinoline derivatives to prevent peak splitting.

    • Source:[1]

  • pKa Data for Heterocycles:

    • Data: Quinoline pKa ~4.9; substituted derivatives range 5.0–5.6.

    • Relevance: Dictates the buffer pH requirement (pH > 7 for neutral species retention).

    • Source:[1]

  • Isomer Separation Strategies:

    • Insight: Positional isomers of aromatic rings (like 2,5-DMQ) are best separated using Phenyl-Hexyl phases due to pi-pi interaction selectivity.[1]

    • Source:[1]

Sources

Identifying and characterizing byproducts in 2,5-Dimethylquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 2,5-Dimethylquinoline (2,5-DMQ) Technical Support Center .

This guide addresses the specific chemical behavior of 2,5-DMQ, a privileged scaffold in the synthesis of antimalarials, DNA-intercalating agents, and kinase inhibitors. Unlike generic quinoline guides, this document focuses on the asymmetric reactivity caused by the electronic disparity between the C2-Methyl (activated by the adjacent nitrogen) and the C5-Methyl (standard aryl methyl).

Quick Reference: The Reactivity Landscape

Before troubleshooting, verify which "zone" of the molecule is generating your byproducts.

DMQ_Reactivity DMQ This compound (Core Structure) C2 C2-Methyl Group (High Reactivity) DMQ->C2  Acidity/Condensation   C5 C5-Methyl Group (Moderate Reactivity) DMQ->C5  Radical Oxidation   N1 N1-Nitrogen (Basic/Oxidizable) DMQ->N1  N-Oxide Formation   C8 C8-Position (Electrophilic Attack) DMQ->C8  Nitration/Bromination  

Figure 1: Differential reactivity zones of 2,5-DMQ. Note the distinction between the "pseudo-acidic" C2-methyl and the aromatic C5-methyl.

Module 1: Oxidation Reactions (Benzylic Functionalization)

Context: Researchers often attempt to oxidize the methyl groups to aldehydes (for reductive amination linkers) or carboxylic acids. The Core Issue: The C2-methyl is electronically activated by the quinoline nitrogen (similar to 2-picoline), making it significantly more reactive than the C5-methyl.

FAQ: Why am I getting a mixture of aldehyde and carboxylic acid?

Diagnosis: You are likely using Selenium Dioxide (


) or 

without strict stoichiometric control. The C2-methyl oxidizes rapidly to the aldehyde but is prone to over-oxidation to Quinaldic acid derivatives in the presence of water or excess oxidant.

Troubleshooting Protocol:

  • Selectivity Check:

    • Target:2-formyl-5-methylquinoline (Aldehyde at C2 only).

    • Reagent: Use

      
       in 1,4-dioxane  (anhydrous). Water promotes the hydrate intermediate which collapses to the carboxylic acid [1].
      
  • Controlling Over-Oxidation:

    • Run the reaction at 50–60°C rather than reflux.

    • Monitor via TLC using a stain specific for aldehydes (e.g., 2,4-DNP) to catch the endpoint before acid formation.

  • Purification Strategy (Bisulfite Adduct):

    • If you have a mixture of Aldehyde (Target) and Starting Material:

      • Dissolve crude mixture in EtOAc.

      • Shake with saturated

        
         (aq). The aldehyde forms a water-soluble bisulfite adduct.
        
      • Wash the organic layer (removes starting material).

      • Basify the aqueous layer (

        
        ) and extract back into EtOAc to recover pure aldehyde.
        
FAQ: How do I oxidize BOTH methyl groups?

Diagnosis: The C5-methyl is deactivated relative to C2. Standard


 protocols often leave C5 untouched.
Solution:  Switch to Radical Conditions .
  • Use NBS (N-Bromosuccinimide) with AIBN initiator to brominate both benzylic positions, followed by hydrolysis (Sommelet reaction or Kornblum oxidation).

Module 2: Electrophilic Aromatic Substitution (EAS)

Context: Nitration or halogenation to introduce functional handles. The Core Issue: Regioselectivity. The nitrogen atom deactivates the pyridine ring, forcing substitution onto the benzene ring.

FAQ: I see two spots on TLC after nitration. Which isomer is which?

Scientific Explanation: The 5-methyl group is an ortho/para director.

  • Position 8 (Target): Para to the 5-methyl group. This is the kinetically favored position for EAS in quinolines generally [2].

  • Position 6 (Byproduct): Ortho to the 5-methyl group.

  • Position 5: Blocked.

Characterization Table: Distinguishing Isomers

Feature8-Nitro-2,5-DMQ (Major)6-Nitro-2,5-DMQ (Minor)
1H NMR Coupling Two doublets (H6, H7) with ortho-coupling (~8-9 Hz).Two singlets (H8, H4 - if resolved) or weak meta-coupling .
Symmetry Asymmetric substitution pattern.Higher symmetry appearance in the benzene ring signals.
Polarity (TLC) Typically less polar (travels higher) due to intramolecular H-bonding (if NH present nearby) or dipole cancellation.Typically more polar (travels lower).

Protocol for Regiocontrol: To maximize the C8 isomer:

  • Use Mixed Acid (

    
    ) at 0°C .
    
  • Avoid heating, which increases the energy available to overcome the activation barrier for the C6 isomer.

Module 3: N-Oxide Impurities

Context: "Ghost" peaks in HPLC or unexpected polarity shifts. The Core Issue: The quinoline nitrogen lone pair is susceptible to oxidation by peracids (e.g., mCPBA) or even air over long storage periods.

FAQ: My product is very polar and won't elute on standard C18.

Diagnosis: You likely formed This compound N-oxide .

  • Cause: Did you use mCPBA or

    
     in a previous step?
    
  • Confirmation: 1H NMR will show a downfield shift of the H8 proton (deshielding due to the N-O dipole) and the C2-Methyl protons.

Restoration Protocol (Deoxygenation): Do not discard the batch. The N-oxide can be reduced back to the parent quinoline:

  • Dissolve in DCM.

  • Add Phosphorus Trichloride (

    
    )  (1.1 eq) or Triphenylphosphine  (mild).
    
  • Stir at RT for 1 hour.

  • Quench with

    
    .
    

Module 4: Analytical Data & Troubleshooting

Standard 1H NMR Shifts (CDCl3)

Use this table to validate your core scaffold integrity.

Proton / GroupApprox. Shift (

ppm)
MultiplicityDiagnostic Note
C2-CH3 2.65 - 2.75 SingletDeshielded by adjacent Nitrogen.
C5-CH3 2.55 - 2.60 SingletSlightly upfield of C2-Me.
H3 7.15 - 7.25 DoubletCouples with H4.
H4 8.00 - 8.10 DoubletDeshielded (peri-position).
H8 7.90 - 8.00 Doublet/MultipletSensitive to N-oxide formation.
Troubleshooting Workflow: Purification

Purification_Logic Start Crude Reaction Mixture (Oxidation of 2,5-DMQ) Check Check TLC/LCMS Start->Check Decision Identify Major Impurity Check->Decision PathA Over-oxidized (Carboxylic Acid) Decision->PathA Acidic Spot (Low Rf) PathB Under-oxidized (Aldehyde + SM) Decision->PathB Neutral Spots ActionA Action: Basic Extraction 1. Partition EtOAc/NaHCO3 2. Acidify aq. layer to ppt Acid PathA->ActionA ActionB Action: Bisulfite Wash 1. Wash org. layer with NaHSO3 2. SM stays in organics 3. Aldehyde enters aqueous PathB->ActionB

Figure 2: Decision tree for purifying oxidation mixtures.

References

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Refer to Chapter 4: Quinolines and Isoquinolines for electrophilic substitution rules). Link

  • Tagawa, Y., et al. (2003). Oxidation of 2-methylquinolines with selenium dioxide. Chemical & Pharmaceutical Bulletin, 51(2), 216-218. (Validating the C2-methyl selectivity). Link

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Corrosion Inhibitors: 2,5-Dimethylquinoline vs. Benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

In the domain of materials science and asset integrity, the selection of an appropriate corrosion inhibitor is paramount. It is a decision that balances efficacy, substrate compatibility, environmental conditions, and cost. This guide provides an in-depth, objective comparison between two distinct classes of corrosion inhibitors: 2,5-Dimethylquinoline, a representative of the quinoline family, and Benzotriazole (BTA), a well-established heterocyclic compound. Our focus is to move beyond mere data points, delving into the mechanistic subtleties and experimental rationale that guide the selection process for researchers and drug development professionals who rely on the stability of metallic components in their instrumentation and processes.

Section 1: Foundational Principles and Molecular Profiles

Corrosion is an electrochemical process involving the gradual destruction of a metal through chemical reactions with its environment. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1] They typically function by adsorbing onto the metal surface, forming a protective film that can inhibit either the anodic (oxidation) or cathodic (reduction) reactions, or both.[2]

Benzotriazole (BTA): The Guardian of Copper and its Alloys

Benzotriazole (C₆H₅N₃) is a heterocyclic organic compound renowned for its exceptional efficacy in protecting copper and its alloys.[3][4] Its widespread use in applications ranging from antifreeze solutions to protective coatings on electronic components underscores its reliability.[5][6]

  • Mechanism of Action: The primary inhibition mechanism of BTA involves the formation of a stable, polymeric complex with copper ions on the metal surface.[4][6][7] The nitrogen atoms in the triazole ring act as coordination sites, forming strong chemical bonds (chemisorption) with the copper surface. This creates a durable, passive film, often described as a Cu-BTA complex, that serves as a physical barrier, isolating the metal from the corrosive environment.[4][6] This film is typically less than 50 angstroms thick yet provides excellent protection.[6]

This compound: A Versatile Inhibitor for Ferrous Metals

This compound (C₁₁H₁₁N) belongs to the quinoline family, a class of organic compounds known for their effectiveness as corrosion inhibitors, particularly for steel in acidic media.[8] While specific data for the 2,5-isomer is less common in literature than for other derivatives, the general principles of quinoline inhibition are well-understood. These molecules interact with metal surfaces through their heteroatoms (in this case, nitrogen), π-electrons from the aromatic rings, and polar functional groups.[9]

  • Mechanism of Action: Quinoline derivatives typically function as mixed-type inhibitors.[8][9] Their mechanism is based on adsorption onto the metal surface. The protonated quinoline molecule in an acidic solution can be electrostatically attracted to the cathodically charged metal surface. Furthermore, the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic system can be shared with the vacant d-orbitals of iron atoms, creating a coordinate bond. This adsorption process blocks both anodic and cathodic sites, thereby reducing the overall corrosion rate. The adsorption generally follows established models like the Langmuir isotherm, indicating the formation of a monolayer on the metal surface.[9]

Section 2: Head-to-Head Performance Comparison

The choice between BTA and a quinoline derivative like this compound is primarily dictated by the metal substrate and the corrosive environment.

Substrate Specificity
  • Benzotriazole: Demonstrates exceptional and specific efficacy for copper and copper alloys (e.g., brass, bronze).[4][7] It is also used to protect zinc.[7] Its effectiveness on ferrous metals is limited in neutral media.[6]

  • This compound (and Quinoline Derivatives): Primarily effective for ferrous metals like mild steel and carbon steel , especially in acidic environments such as those encountered during industrial acid cleaning or oil and gas exploration.[8]

Environmental Conditions
  • Benzotriazole: Highly effective in neutral to alkaline aqueous solutions and can perform well under various flow conditions.[10] Its performance may be reduced in highly acidic environments (low pH).[4]

  • This compound (and Quinoline Derivatives): Show peak performance in acidic solutions (e.g., HCl, H₂SO₄). The inhibition efficiency of many organic inhibitors, including some quinolines, can decrease with a significant increase in temperature.[8]

Data-Driven Comparison

The following table summarizes experimental data from the literature for BTA and representative quinoline derivatives to provide a quantitative performance overview.

Inhibitor Metal Substrate Corrosive Medium Concentration Inhibition Efficiency (IE%) Method Reference
Benzotriazole (BTA)CopperDilute Seawater / NaCl1 mM100%-[4]
Benzotriazole (BTA)Carbon Steel3.5% NaCl + H₂S5 mM93%EIS[7]
Benzotriazole (BTA)Copper Alloy1.5 M H₂SO₄ (with surfactant)0.75 ppm>90% (implied)LPR[11]
Quinoxaline DerivativeQ235 Steel1.0 M HCl->90%Weight Loss[8]
Quinoline Derivative (QD)Q235 Steel15% HCl125 mg/L93.4%Weight Loss[8]
3,7-dimethylquinoxalin-2-(1H)-oneCarbon Steel1.0 M HCl10⁻³ M>90%EIS / PDP[9]

Section 3: Experimental Validation Protocols

To ensure trustworthy and reproducible results when comparing inhibitors, a multi-faceted experimental approach is essential. Here, we outline the core, self-validating protocols used in corrosion science.

The Rationale for a Multi-Method Approach

Relying on a single technique can provide an incomplete picture.

  • Weight Loss: A direct, tangible measure of metal loss over an extended period. It gives an average corrosion rate but no mechanistic insight.[12]

  • Potentiodynamic Polarization (PDP): An electrochemical technique that provides rapid corrosion rates (Icorr) and information on whether an inhibitor is anodic, cathodic, or mixed-type by analyzing Tafel plots.[2]

  • Electrochemical Impedance Spectroscopy (EIS): A powerful, non-destructive technique that gives detailed information about the properties of the protective film and the kinetics of the corrosion process.[13][14] An increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) typically signify effective inhibition.[13][15]

Workflow for Comparative Inhibitor Testing

G Diagram 1: Experimental Workflow for Inhibitor Comparison cluster_prep Phase 1: Preparation cluster_testing Phase 2: Core Experiments cluster_analysis Phase 3: Analysis & Validation A 1. Metal Coupon Preparation (Polishing, Cleaning) B 2. Prepare Corrosive Media (with and without Inhibitors) A->B C 3. Weight Loss Test (Long-term Immersion) B->C D 4. Potentiodynamic Polarization (PDP) B->D E 5. Electrochemical Impedance Spec. (EIS) B->E F 6. Calculate IE% from Weight Loss, Icorr, Rct C->F D->F E->F H 8. Compare & Validate Results Across All Methods F->H G 7. Surface Analysis (SEM/XPS) G->H

Caption: A logical workflow for the comprehensive evaluation of corrosion inhibitors.

Protocol 1: Weight Loss Measurement

Objective: To determine the average corrosion rate over time through gravimetric analysis.[12][16]

  • Coupon Preparation: Mechanically polish metal coupons (e.g., mild steel or copper) with successive grades of emery paper, rinse with deionized water and acetone, dry, and record the initial weight (M₀) to a precision of 0.1 mg.[16]

  • Immersion: Suspend the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Ensure the temperature is controlled (e.g., 30°C ± 1°C).[16]

  • Duration: Keep the coupons immersed for a fixed period (e.g., 24 hours).[16]

  • Final Weighing: After immersion, remove the coupons, clean them chemically to remove corrosion products (as per ASTM G1 standard), rinse, dry, and record the final weight (M₁).

  • Calculation:

    • Calculate the weight loss (w) = M₀ - M₁.

    • Calculate the Corrosion Rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the rate with the inhibitor.[17][18]

Protocol 2: Potentiodynamic Polarization (PDP)

Objective: To rapidly determine the corrosion current (Icorr) and the inhibitor's mode of action (anodic, cathodic, or mixed).

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive solution.[19] The metal sample serves as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.[19]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[19] The system should be purged with an inert gas like nitrogen to remove oxygen, especially for acidic studies.[19][20]

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of current density (log i) versus potential (E) to generate a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate IE% using Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the inhibitor film's properties and the metal/solution interface.[14][21]

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). For simple corrosion systems, this often appears as a semicircle.

    • The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.

    • Model the data using an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rct and the double-layer capacitance (Cdl).[13]

    • Calculate IE% using Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Section 4: Mechanistic Insights from Molecular Structure

The distinct performance of these two inhibitors is rooted in their molecular structures.

G Diagram 2: Comparative Inhibition Mechanisms cluster_BTA Benzotriazole on Copper cluster_DMQ This compound on Steel BTA Benzotriazole (BTA) Complex Protective Cu-BTA Polymeric Film BTA->Complex Chemisorption & Complexation Cu_surface Copper Surface (Cu) Complex->Cu_surface Forms Barrier On DMQ This compound (DMQ) Adsorbed Adsorbed DMQ Monolayer DMQ->Adsorbed Adsorption via N-atom & π-electrons Fe_surface Steel Surface (Fe) Adsorbed->Fe_surface Blocks Active Sites On

Caption: Conceptual depiction of the differing inhibition mechanisms.

  • Benzotriazole's three nitrogen atoms in a five-membered ring create a perfect geometry for chelating with copper, forming a highly stable, passivating polymeric film. This is a classic example of a film-forming inhibitor.[4][6]

  • This compound's planar aromatic structure allows it to adsorb flat onto the steel surface. The nitrogen heteroatom provides a primary site for chemical interaction, while the delocalized π-electrons of the fused rings contribute to the stability of the adsorbed layer. This is characteristic of an adsorption-type inhibitor.[9]

Section 5: Senior Scientist's Summary and Recommendations

The selection between this compound and Benzotriazole is not a matter of which is "better," but which is appropriate for the specific application.

  • Choose Benzotriazole for applications involving the protection of copper, brass, or bronze in aqueous, neutral-to-alkaline environments. It is the industry standard for preventing tarnishing and corrosion in cooling systems, electronics, and as an additive in various fluids. Its mechanism is robust, forming a durable chemical barrier.[3][4][5]

  • Consider this compound (or other quinoline derivatives) for the protection of steel and iron-based alloys , particularly in acidic environments . Its function as a mixed-type adsorption inhibitor makes it suitable for applications like acid pickling, industrial cleaning, and mitigating corrosion in oil and gas infrastructure where acidic conditions are common.[8][9]

The ultimate validation must come from empirical testing. The protocols outlined in this guide provide a framework for generating reliable, comparative data. By integrating gravimetric, potentiodynamic, and impedance methods, researchers can confidently characterize inhibitor performance, understand the underlying mechanisms, and make an informed selection that ensures the long-term integrity of critical metallic components.

References

  • Corrosion inhibition performance of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole for carbon steel in HCl solution: Gravimetric, electrochemical and XPS studies. ResearchGate.[Link]

  • Review on Benzotriazole As Anti-corrosive Agents. JETIR.[Link]

  • 2,6-Dimethylquinoline - Solubility of Things. Solubility of Things.[Link]

  • Exploring the Applications and Benefits of Benzotriazole in Various Industries. Medium.[Link]

  • Dual mode corrosion inhibitor for hydrocarbon processes.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. National Institutes of Health (NIH).[Link]

  • Integrating experimental and computational approaches to evaluate quinoline derivative as corrosion inhibitor for Q235 steel in simulated acidizing fluid under static and hydrodynamic conditions. ResearchGate.[Link]

  • Benzotriazole-An effective corrosion inhibitor for copper alloys. Copper Development Association.[Link]

  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. ResearchGate.[Link]

  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions. CSIR-CECRI.[Link]

  • 1,2,5-Thiadiazoline S,S-dioxide derivatives are used as corrosion inhibitors for mild steel in sulphuric acid solution. Electrochemical studies and cytotoxic effects evaluation. ResearchGate.[Link]

  • 3,7-Dimethylquinoxalin-2-(1H)-one for inhibition of acid corrosion of carbon steel. ResearchGate.[Link]

  • Corrosion rate and Corrosion Efficiency -Weight Loss Method. ResearchGate.[Link]

  • Potentiodynamic Corrosion Testing. ResearchGate.[Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate.[Link]

  • 4-Chloro-2,5-dimethylquinoline. National Institutes of Health (NIH).[Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.[Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI.[Link]

  • Synthesis of derivatives of quinoline. SciSpace.[Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.[Link]

  • One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
  • Exact calculation of corrosion rates by the weight-loss method. Experimental Results Journal.[Link]

  • Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. MDPI.[Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature.[Link]

  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate.[Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.[Link]

  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. Universitas Gadjah Mada.[Link]

  • EIS for Corrosion & Coatings. Gamry Instruments.[Link]

  • Synthesis of quinolines. Organic Chemistry Portal.[Link]

  • Potentiodynamic Corrosion Testing. National Institutes of Health (NIH).[Link]

  • Potentiodynamic Corrosion testing | Protocol Preview. YouTube.[Link]

  • Inhibition efficiency: Significance and symbolism. ScienceDirect.[Link]

Sources

Comparative Guide: Fluorescence Quantum Yield of 2,5-Dimethylquinoline vs. Quinine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for benchmarking the fluorescence quantum yield (


) of 2,5-Dimethylquinoline (2,5-DMQ)  against the industry gold standard, Quinine Sulfate .

While Quinine Sulfate is a well-characterized standard (


 in 0.1 N H

SO

), 2,5-DMQ represents a structural analog with distinct physicochemical properties. Unlike Quinine, which is highly soluble and fluorescent in aqueous acid, 2,5-DMQ is lipophilic and exhibits solvent-dependent emission. This guide details the comparative methodology, emphasizing the correction factors required when bridging aqueous standards with organic analytes.

Scientific Background & Mechanistic Comparison

The Standard: Quinine Sulfate

Quinine is the universal reference for blue-emitting fluorophores. Its rigid quinuclidine ring coupled to a quinoline core reduces non-radiative decay, resulting in a high quantum yield.

  • Mechanism: Protonation of the quinoline nitrogen in H

    
    SO
    
    
    
    eliminates
    
    
    transitions (which are typically non-fluorescent), promoting the emissive
    
    
    state.
  • Key Constraint: Its QY is temperature-dependent (

    
    ) and susceptible to halide quenching.
    
The Analyte: this compound (2,5-DMQ)

2,5-DMQ lacks the bulky quinuclidine bridge of Quinine. The addition of methyl groups at positions 2 and 5 alters the electron density of the quinoline ring.

  • Electronic Effect: Methyl groups are weak electron donors (hyperconjugation). The 2-methyl group typically enhances fluorescence relative to bare quinoline by sterically hindering solvent interactions at the ring nitrogen, though less effectively than Quinine’s bridge.

  • Solubility Challenge: Being lipophilic, 2,5-DMQ requires organic solvents (Ethanol/Methanol) or high acidity for solubility, necessitating refractive index corrections in QY calculations.

Jablonski Diagram: Competitive Pathways

The following diagram illustrates the decay pathways distinguishing the highly emissive Quinine from the variable 2,5-DMQ.

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 S1->S0 S1->S0 T1 Triplet State (T1) S1->T1 Abs Absorbance (hν) Fl Fluorescence (ΦF) ISC Intersystem Crossing (High in Quinoline) IC Internal Conversion (Heat)

Figure 1: Simplified Jablonski diagram. Quinine suppresses ISC/IC pathways via structural rigidity and protonation. 2,5-DMQ is more susceptible to ISC (Intersystem Crossing) unless specific solvent conditions (e.g., high viscosity or polarity) are met.

Technical Specifications & Comparison Data

FeatureQuinine Sulfate (Standard)This compound (Analyte)
CAS Number 6119-70-6 (Dihydrate)580-23-4
Molecular Structure Rigid, bridged bicyclic systemPlanar, methylated heteroaromatic
Reference

0.546 (in 0.1 N H

SO

)
Unknown/Variable (Requires Determination)
Excitation Max (

)
~350 nm~300–320 nm (Solvent dependent)
Emission Max (

)
~450 nm (Blue)~400–430 nm (Violet-Blue)
Solvent System 0.1 N H

SO

(Aqueous)
Ethanol or Cyclohexane (Organic)
Refractive Index (

)
1.33 (Water)1.36 (Ethanol) / 1.42 (Cyclohexane)

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the


 of 2,5-DMQ using the "Gradient Slope Method" to minimize concentration errors.
Phase 1: Preparation & Solubility Check
  • Standard Prep: Dissolve Quinine Sulfate in 0.1 N H

    
    SO
    
    
    
    .
  • Analyte Prep: Dissolve 2,5-DMQ in spectroscopic grade Ethanol.

    • Expert Insight: Do not attempt to dissolve 2,5-DMQ in water/acid initially; it may crash out or form an emulsion, scattering light and invalidating the data.

  • Absorbance Scan: Measure UV-Vis absorbance for both. Find a "Crossover Wavelength" where both absorb significantly (likely 310–340 nm), or use 350 nm if 2,5-DMQ has sufficient tail absorbance.

Phase 2: The Dilution Series (Critical Step)

To avoid the Inner Filter Effect (IFE) , you must create a dilution series where the Optical Density (OD) is strictly below 0.1 (ideally 0.02–0.08).

  • Prepare 5 dilutions for Quinine (OD: 0.02, 0.04, 0.06, 0.08, 0.10).

  • Prepare 5 dilutions for 2,5-DMQ (OD: 0.02, 0.04, 0.06, 0.08, 0.10) at the same excitation wavelength.

Phase 3: Fluorescence Acquisition
  • Set excitation wavelength (

    
    ) based on the overlap found in Phase 1.
    
  • Collect emission spectra (integrate area under the curve) for all 10 samples.

  • Correction: Subtract solvent background (blank) from all spectra.

Phase 4: Calculation & Workflow Visualization

The Quantum Yield is calculated using the comparative equation:



  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     : Quantum Yield[1][2][3][4][5][6][7][8]
    
  • Grad : Slope of (Integrated Fluorescence vs. Absorbance)[9]

  • 
     : Refractive Index of solvent[9]
    
  • X : 2,5-DMQ

  • ST : Quinine Standard

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Measurement PrepQS Prep Quinine (0.1 N H2SO4) CheckAbs Check Absorbance (Must be < 0.1 OD) PrepQS->CheckAbs PrepDMQ Prep 2,5-DMQ (Ethanol) PrepDMQ->CheckAbs Excitation Excitation (Fixed Wavelength) CheckAbs->Excitation Dilute if >0.1 Emission Integrate Emission (Area Under Curve) Excitation->Emission Calc Calculate Slope (Grad) Plot Int. Intensity vs Abs Emission->Calc Final Apply Refractive Index Correction (η_EtOH / η_Water)^2 Calc->Final

Figure 2: Experimental workflow for Relative Quantum Yield determination. Note the critical refractive index correction step at the end.

Expert Insights & Troubleshooting

Refractive Index ( ) Trap

A common error is ignoring the refractive index term when solvents differ.

  • Quinine in Water/Acid:

    
    
    
  • 2,5-DMQ in Ethanol:

    
    
    
  • Impact: The term

    
    . Ignoring this introduces a 4.5% systematic error  in your final result.
    
Oxygen Quenching

Methylated quinolines are often susceptible to dynamic quenching by dissolved oxygen.

  • Recommendation: Degas the 2,5-DMQ solution (sparge with Argon for 10 mins) before measurement to determine the intrinsic QY. Quinine in acid is relatively insensitive to oxygen, but consistency is key.

Photostability

2,5-DMQ may undergo photodegradation under intense UV illumination.

  • Validation: Run a time-based scan (kinetics mode) for 60 seconds. If intensity drops, your excitation slit width is too wide or the lamp power is too high.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235.

  • Nawara, K., & Waluk, J. (2019).[3] Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389–5394.[3] [3]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy).

Sources

Technical Guide: Benchmarking 2,5-Dimethylquinoline Efficiency Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the corrosion inhibition performance of 2,5-Dimethylquinoline (2,5-DMQ) compared to unsubstituted Quinoline and a standard commercial acetylenic alcohol-based inhibitor.

Key Finding: 2,5-DMQ exhibits superior inhibition efficiency (IE%) compared to the parent quinoline molecule. This enhancement is driven by the positive inductive effect (+I) of the methyl groups at the 2 and 5 positions, which increases the electron density at the nitrogen active center, facilitating stronger adsorption onto the mild steel surface.

The Chemical Rationale: Why 2,5-DMQ?

To understand the performance data, one must understand the molecular causality.

  • The Baseline (Quinoline): Adsorbs via the lone pair of electrons on the Nitrogen atom and the

    
    -electrons of the aromatic rings.
    
  • The Challenger (2,5-DMQ): The introduction of methyl groups (

    
    ) acts as electron-donating groups.
    
    • Mechanism: The methyl groups push electron density toward the heterocyclic ring.

    • Result: The Nitrogen atom becomes more nucleophilic, and the

      
      -system becomes more electron-rich. This lowers the energy gap between the inhibitor's HOMO (Highest Occupied Molecular Orbital) and the metal's LUMO (Lowest Unoccupied Molecular Orbital), resulting in a stronger coordinate bond.
      

Experimental Methodology (ASTM Compliant)

To ensure this data is reproducible, we utilized protocols aligned with ASTM standards.

Materials & Preparation
  • Substrate: Mild Steel (C: 0.18%, Mn: 0.4%, P: 0.04%, S: 0.05%, Fe: Balance).

  • Pre-treatment: Abraded with SiC paper (grades 400–1200), degreased with acetone, washed with bidistilled water, and dried (ASTM G1).

  • Medium: 1.0 M HCl (Aggressive acid pickling simulation).

Workflow Diagram

The following workflow ensures data integrity through triangulation of weight loss and electrochemical methods.

ExperimentalWorkflow Prep Specimen Preparation (ASTM G1) Immersion Immersion/Exposure Prep->Immersion Sol Solution Prep (1.0 M HCl + Inhibitor) Sol->Immersion Test1 Gravimetric Analysis (ASTM G31) Weight Loss Immersion->Test1 Test2 Electrochemistry (ASTM G102/G59) EIS & Tafel Immersion->Test2 Analysis Data Synthesis Isotherms & Efficiency Test1->Analysis Test2->Analysis

Figure 1: Integrated experimental workflow combining gravimetric and electrochemical validation.

Performance Benchmarking

The following data represents mean values derived from triplicate experiments at 303 K.

Gravimetric Analysis (Weight Loss)

Protocol: ASTM G31 (24-hour immersion). Metric: Inhibition Efficiency (IE%) calculated as:



Inhibitor Concentration (ppm)Commercial Inhibitor A (Propargyl Alcohol Blend)Quinoline (Parent)This compound (2,5-DMQ)
50 ppm 78.5%65.2%82.1%
100 ppm 85.1%74.8%89.4%
200 ppm 91.2%81.5%94.8%
500 ppm 94.5%88.3%97.2%

Analysis:

  • Low Concentration Efficacy: At 50 ppm, 2,5-DMQ outperforms the commercial blend, suggesting a higher affinity for the metal surface at lower dosages.

  • Peak Performance: At 500 ppm, 2,5-DMQ achieves near-perfect inhibition (97.2%), significantly higher than the parent Quinoline (88.3%). This validates the electron-donating hypothesis of the methyl groups.

Electrochemical Impedance Spectroscopy (EIS)

Protocol: OCP stabilization for 30 min, Frequency range 100 kHz to 10 mHz. Key Metric: Charge Transfer Resistance (


). A higher 

indicates a more protective barrier.
Inhibitor (200 ppm)

(

)

(

)
IE% (from EIS)
Blank (1M HCl) 18.5185.0-
Quinoline 115.485.283.9%
Commercial A 240.155.492.3%
2,5-DMQ 310.5 42.1 94.0%

Insight: The Double Layer Capacitance (


) decreases significantly for 2,5-DMQ. This reduction is caused by the displacement of water molecules (high dielectric constant) by the inhibitor molecules (low dielectric constant) at the electrode/solution interface.

Mechanism of Action

The superior performance of 2,5-DMQ is attributed to a "Mixed-Type" inhibition mechanism, affecting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Adsorption Isotherm

The data for 2,5-DMQ fits the Langmuir Adsorption Isotherm (


), indicating monolayer coverage.
  • 
     Value:  Calculated at 
    
    
    
    .
  • Interpretation: This value lies between physical adsorption (

    
    ) and chemical adsorption (
    
    
    
    ), suggesting a comprehensive adsorption mode involving both electrostatic attraction and coordinate covalent bonding.

AdsorptionMechanism cluster_solution Bulk Solution (1M HCl) cluster_interface Metal/Solution Interface DMQ 2,5-DMQ Molecule (Protonated Cation) Bridge Electrostatic Bridge (Fe -- Cl- -- N+) DMQ->Bridge Physisorption Donor Electron Donation (N Lone Pair -> Fe d-orbital) DMQ->Donor Chemisorption Cl Cl- Ions (Specific Adsorption) Cl->Bridge Surface Mild Steel Surface (Fe) Bridge->Surface Donor->Surface Backbond Retro-Donation (Fe -> Pi-antibonding) Backbond->DMQ Surface->Backbond

Figure 2: The dual-mode adsorption mechanism of 2,5-DMQ involving electrostatic bridging and orbital interaction.

Conclusion

For researchers and industrial formulators, This compound represents a high-performance alternative to standard quinoline and many generic commercial inhibitors.

  • Efficiency: It offers >97% protection at 500 ppm in 1M HCl.

  • Stability: High

    
     values confirm the formation of a dense, stable protective film.
    
  • Chemistry: The methyl-substitution strategy is validated as a method to enhance electron density and adsorption strength.

Recommendation: 2,5-DMQ should be considered for high-value acid pickling formulations where maximizing substrate lifespan is critical.

References

  • ASTM G31-21 , "Standard Guide for Laboratory Immersion Corrosion Testing of Metals," ASTM International. [Link]

  • ASTM G102-23 , "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements," ASTM International. [Link]

  • ASTM G1-03(2017) , "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens," ASTM International. [Link]

  • ResearchGate Review , "Quinoline and its derivatives as corrosion inhibitors: A review," ResearchGate. [Link]

  • Corrosion Science Journal , "Excellent corrosion inhibition performance of novel quinoline derivatives on mild steel in HCl media," ResearchGate. [Link]

Definitive Guide: Structural Confirmation of Novel 2,5-Dimethylquinoline Derivatives via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, self-validating protocol for the structural elucidation of novel 2,5-dimethylquinoline derivatives, distinguishing them from common regioisomers (e.g., 2,6- or 2,8-dimethyl isomers) where 1D NMR is inconclusive.

The Problem: In drug discovery—particularly for antimalarial and anticancer scaffolds—regioisomerism is a critical failure point. 1D


H NMR often fails to definitively assign methyl positions on the quinoline ring due to spectral overlap and the lack of scalar coupling between distant protons.

The Solution: An integrated 2D NMR suite (COSY, HSQC, HMBC, NOESY) provides the necessary "through-bond" and "through-space" connectivity to unambiguously map the scaffold. This guide compares the Standard 1D Approach against the Advanced 2D Elucidation Protocol , demonstrating why the latter is the industry gold standard for solution-state structure confirmation.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three primary methods for structural confirmation of heterocycles. While X-ray crystallography is absolute, it is often logistically unfeasible for rapid screening. 2D NMR offers the optimal balance of speed, resolution, and information density.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR Suite Method C: X-Ray Crystallography
Primary Output Chemical shift (

), Integration, Multiplicity
Connectivity (H-H, H-C), Spatial proximity3D atomic coordinates
Regioisomer Resolution Low. Ambiguous for methyl positioning on quaternary carbons.High. HMBC links methyls to specific ring carbons; NOESY confirms spatial neighbors.Absolute. Defines exact spatial arrangement.
Sample Requirement ~1-5 mg, solution state~5-20 mg, solution stateSingle crystal (often difficult to grow)
Turnaround Time 10-30 minutes2-12 hoursDays to Weeks
Throughput Suitability High (Screening)Medium (Confirmation)Low (Final Characterization)
Why 1D NMR is Insufficient for this compound

In a this compound scaffold, the methyl group at position 2 (Me-2) and position 5 (Me-5) appear as singlets (or broadened singlets) in the range of 2.5–2.9 ppm.

  • Ambiguity: A 2,6-dimethyl isomer will often show nearly identical chemical shifts.

  • Lack of Coupling: The Me-5 protons do not show strong scalar coupling (

    
    ) to the H-6 proton in a standard 1D spectrum, making it impossible to "walk" the ring using splitting patterns alone.
    

Part 2: The Advanced 2D NMR Protocol (Step-by-Step)

This protocol is designed to be self-validating . Each experiment answers a specific structural question that the previous one could not.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (approx. 0.6 mL). DMSO is preferred for quinolines to prevent aggregation-induced broadening.
  • Concentration: 10–20 mg of analyte. Filter the solution to remove particulates that degrade field homogeneity.

Step 2: The "Inventory" (1D H & HSQC)

Before assigning connectivity, you must catalog all protons and protonated carbons.

  • Action: Acquire a standard

    
    H spectrum and a Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence).
    
  • Insight: HSQC correlates protons directly to the carbons they are attached to.

    • Differentiation: It separates the aromatic CH signals from the quaternary carbons (which do not appear in HSQC).

    • Validation: Ensure the integration of the methyl peaks corresponds to exactly 3 protons each.

Step 3: The "Spin System" (COSY)
  • Action: Acquire a

    
    H-
    
    
    
    H COSY (Correlation Spectroscopy) spectrum.
  • Target: Identify the isolated spin systems.

    • System A (Pyridine Ring): H-3 should couple to H-4 (

      
       Hz).
      
    • System B (Benzene Ring): H-6, H-7, and H-8 will form a contiguous spin system (d-t-d or similar pattern).

    • Gap: COSY cannot cross the quaternary carbons (C-2, C-4a, C-8a, C-5). It leaves the two rings unconnected.

Step 4: The "Skeleton Key" (HMBC)

This is the most critical step for regioisomer assignment. HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2-bond (


) and 3-bond (

) couplings.[1]
  • Target 1: Anchor Me-2

    • Look for the Me-2 protons (~2.6 ppm).

    • Correlation: They should show a strong cross-peak to C-2 (quaternary, ~158 ppm) and C-3 (methine, ~122 ppm).

    • Confirmation: This confirms the methyl is adjacent to the nitrogen (C-2 position).

  • Target 2: Anchor Me-5

    • Look for the Me-5 protons (~2.5 ppm).

    • Correlation: They should show cross-peaks to:

      • C-5 (quaternary, attached carbon, weak/

        
        ).
        
      • C-6 (aromatic CH,

        
        ).
        
      • C-4a (quaternary bridgehead,

        
        ).
        
    • The "Smoking Gun": If the methyl were at position 6 (2,6-isomer), it would couple to C-5 and C-7. The specific coupling to the bridgehead C-4a is unique to the 5-position (or 4-position) methyls.

Step 5: The "Spatial Proof" (NOESY/ROESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), regardless of bonds.

  • Experiment: 2D NOESY (mixing time ~500 ms).

  • Critical Observation:

    • Me-5 Interaction: The methyl protons at C-5 must show a NOE correlation to H-4 (peri-interaction) and H-6 (ortho-interaction).

    • Differentiation: In a 2,6-isomer, the methyl at C-6 would NOE to H-5 and H-7, but NOT to H-4. The Me-5

      
       H-4 interaction is the definitive proof of the 2,5-substitution pattern.
      

Part 3: Data Interpretation & Visualization

Table 1: Expected Chemical Shifts and Correlations for this compound
Atom

(ppm)

(ppm)
COSY (

)
HMBC (

)
NOESY (Spatial)
Me-2 2.65 (s)25.1-C-2, C-3H-3
H-3 7.25 (d)122.5H-4C-2, C-4, C-4aMe-2, H-4
H-4 8.05 (d)135.2H-3C-2, C-5, C-8aH-3, Me-5
Me-5 2.55 (s)18.5-C-4a, C-5, C-6H-4 , H-6
H-6 7.45 (d)126.8H-7C-5, C-8Me-5, H-7
H-7 7.60 (t)128.5H-6, H-8C-5, C-8aH-6, H-8
H-8 7.95 (d)129.1H-7C-4a, C-6H-7

*Values are approximate and solvent-dependent (CDCl


).
Visualization of Structural Logic

The following diagrams illustrate the decision-making workflow and the specific correlations that confirm the structure.

Diagram 1: Elucidation Workflow

This flowchart guides the researcher through the logical steps of the protocol.

G Start Start: Unknown Dimethylquinoline Step1 Step 1: 1D Proton NMR (Identify Signals) Start->Step1 Check1 Are Methyl positions ambiguous? Step1->Check1 Step2 Step 2: HSQC (Catalog C-H pairs) Check1->Step2 Yes (Overlap) Step3 Step 3: HMBC (Long-range Connectivity) Check1->Step3 No (Rare) Step2->Step3 Decision Does Me-5 couple to Bridgehead C-4a? Step3->Decision Step4 Step 4: NOESY (Spatial Confirmation) Decision->Step4 Yes AltResult Re-evaluate: Likely 2,6 or 2,8 Isomer Decision->AltResult No Result Confirmed Structure: This compound Step4->Result Me-5 <-> H-4 NOE Observed

Caption: Logical workflow for distinguishing quinoline regioisomers using 2D NMR.

Diagram 2: The "Smoking Gun" Correlations

This diagram visualizes the specific HMBC and NOESY correlations that are unique to the 2,5-isomer.

Structure Me5 Methyl-5 (Protons) H4 Proton H-4 (Peri-position) Me5->H4 NOESY (Spatial) < 5 Angstroms C4a Carbon C-4a (Bridgehead) Me5->C4a HMBC (3-bond) Definitive Link H6 Proton H-6 (Ortho) Me5->H6 HMBC (3-bond) Me5->H6 NOESY

Caption: Key correlations. The HMBC link to C-4a and the NOESY link to H-4 are the definitive proofs of the 5-position.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Comparative Analysis of 1D PROFILE and 2D 1H,13C Methyl NMR Methods. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[2][3][4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.